4-Ethyl-2-hydroxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-ethyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)10-9(11)12-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
NWQRBNFJIGJGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=O)N2 |
Origin of Product |
United States |
An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzo[d]oxazole: A Theoretical and Applied Perspective
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole motif, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and diverse functionalization capabilities have led to its incorporation into a wide array of pharmacologically active agents. Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for drug design.
This guide focuses on the theoretical exploration of a specific, under-investigated derivative: 4-Ethyl-2-hydroxybenzo[d]oxazole. By leveraging data from analogous compounds, we will delineate its probable chemical and physical characteristics, propose a robust synthetic strategy, and hypothesize its potential biological significance and applications.
Section 1: Chemical and Physical Properties
The chemical structure of 4-Ethyl-2-hydroxybenzo[d]oxazole features an ethyl group at the 4-position of the benzene ring and a hydroxyl group at the 2-position of the oxazole moiety. This substitution pattern is anticipated to influence its solubility, lipophilicity, and crystal packing, thereby affecting its bioavailability and formulation characteristics.
1.1 Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Ethyl-2-hydroxybenzo[d]oxazole. These values are estimations derived from the known properties of unsubstituted benzoxazole and other substituted analogs.[3][4][5][6][7]
| Property | Predicted Value | Rationale for Estimation |
| Molecular Formula | C₉H₉NO₂ | Based on the chemical structure. |
| Molecular Weight | 163.17 g/mol | Calculated from the molecular formula. |
| Melting Point | 120-140 °C | The presence of the ethyl group may slightly lower the melting point compared to some unsubstituted benzoxazoles due to a potential disruption in crystal lattice packing. The hydroxyl group can participate in hydrogen bonding, which would tend to increase the melting point. |
| Boiling Point | > 300 °C | Benzoxazoles generally have high boiling points due to their aromatic nature. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and ethanol. | The benzoxazole core is hydrophobic.[8][9] The ethyl group further increases lipophilicity. The hydroxyl group may slightly improve aqueous solubility, especially at higher pH where it can deprotonate.[8][9] |
| pKa | ~8-10 (for the hydroxyl group) | The pKa of the 2-hydroxy group is expected to be in the phenolic range, influenced by the electron-withdrawing nature of the benzoxazole ring system. |
| logP | ~2.5 - 3.5 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity, a common characteristic of drug-like molecules. |
1.2 Tautomerism
It is crucial to recognize that 2-hydroxybenzoxazoles can exist in equilibrium with their keto tautomer, the benzoxazolin-2-one. The position of this equilibrium is influenced by the solvent, pH, and substitution pattern. This tautomerism can have significant implications for the molecule's reactivity, spectral properties, and biological activity.
Caption: Proposed synthetic workflow for 4-Ethyl-2-hydroxybenzo[d]oxazole.
2.2 Detailed Experimental Protocol
Materials:
-
2-Amino-5-ethylphenol
-
Triphosgene
-
Triethylamine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-ethylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Addition of Phosgene Equivalent: Cool the mixture to 0 °C in an ice bath. Dissolve triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
2.3 Predicted Spectral Data
The following table outlines the predicted spectral characteristics for 4-Ethyl-2-hydroxybenzo[d]oxazole, based on data from similar benzoxazole derivatives. [1][10]
| Technique | Predicted Data |
|---|---|
| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. The substitution pattern will lead to a specific splitting pattern for the three protons on the benzene ring. * Ethyl Group: A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). * OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent (likely δ 9-11 ppm). |
| ¹³C NMR | * Aromatic Carbons: Peaks in the range of δ 110-150 ppm. * C=O/C-OH Carbon: A peak around δ 155-165 ppm for the C2 carbon of the oxazole ring. * Ethyl Group: Peaks around δ 25-30 ppm (CH₂) and δ 12-16 ppm (CH₃). |
| IR Spectroscopy | * O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹. * C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. * C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹. * C=N Stretch: A sharp peak around 1620-1650 cm⁻¹. * C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹. |
| Mass Spectrometry | * [M]⁺: A molecular ion peak corresponding to the exact mass of C₉H₉NO₂. * Fragmentation: Expect fragmentation patterns involving the loss of the ethyl group and cleavage of the oxazole ring. |
Section 3: Potential Biological Activity and Applications
While the specific biological profile of 4-Ethyl-2-hydroxybenzo[d]oxazole has not been reported, the extensive research on related benzoxazoles provides a strong basis for hypothesizing its potential therapeutic applications.
3.1 Hypothesized Biological Activities
-
Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent activity against a range of bacteria and fungi. [1][2]The lipophilic nature of the 4-ethyl group may enhance its ability to penetrate microbial cell membranes.
-
Anticancer Activity: The benzoxazole scaffold is present in several compounds with demonstrated anticancer properties. The mechanism of action often involves the inhibition of key enzymes or interference with DNA replication.
-
Anti-inflammatory Activity: Certain benzoxazole derivatives have shown significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. [1]* Fluorescent Properties: 2-(2'-Hydroxyphenyl)benzoxazole derivatives are known for their unique fluorescent properties due to excited-state intramolecular proton transfer (ESIPT). [11]This suggests that 4-Ethyl-2-hydroxybenzo[d]oxazole could have applications as a fluorescent probe in biological imaging or as a building block for advanced materials. [11]
Caption: Hypothesized biological activities of 4-Ethyl-2-hydroxybenzo[d]oxazole.
3.2 Potential Applications in Drug Development
The predicted properties of 4-Ethyl-2-hydroxybenzo[d]oxazole make it an intriguing candidate for further investigation in several areas of drug development:
-
Lead Compound for Novel Antibiotics: Its potential antimicrobial activity warrants screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Scaffold for Kinase Inhibitors: The benzoxazole core can be elaborated to design potent and selective kinase inhibitors for cancer therapy.
-
Development of Novel Anti-inflammatory Drugs: Further modification of the structure could lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Section 4: Safety and Handling
As with any novel chemical entity, 4-Ethyl-2-hydroxybenzo[d]oxazole should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicological Profile: The toxicological properties have not been determined. Assume the compound is potentially hazardous and handle accordingly. A thorough toxicological evaluation would be a critical step in its preclinical development.
Conclusion
4-Ethyl-2-hydroxybenzo[d]oxazole represents an unexplored yet promising molecule within the well-established class of benzoxazoles. Based on a comprehensive analysis of related compounds, it is predicted to possess favorable physicochemical properties and a rich potential for biological activity. This in-depth technical guide provides a theoretical framework to stimulate and guide future experimental investigations into its synthesis, characterization, and pharmacological evaluation. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the potential of this novel benzoxazole derivative.
References
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653–24681. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22). Retrieved from [Link]
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Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018, September 30). Retrieved from [Link]
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Li, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. [Link]
-
Predicted possible mechanism for synthesis of substituted benzoxazole.... (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Iraqi Journal of Science, 60(10), 2235-2246. Retrieved from [Link]
-
Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Grabchev, I., et al. (2018). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 17(6), 715-726. [Link]
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2025, December 22). ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 263-279. [Link]
-
Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]
-
Kumar, D., & Sundaree, M. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 883-887. [Link]
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In-depth Technical Guide: Tautomeric Equilibrium of 4-Ethyl-2-hydroxybenzo[d]oxazole vs. Benzoxazolone
Executive Summary
The structural integrity of the benzoxazole scaffold is pivotal in drug design, particularly when exploiting its bioisosteric relationship with phenol and catechol moieties. This guide analyzes the tautomeric equilibrium of 4-Ethyl-2-hydroxybenzo[d]oxazole (the lactim or enol form) versus its thermodynamically dominant isomer, 4-Ethylbenzo[d]oxazol-2(3H)-one (the lactam or keto form).
While often drawn in the hydroxy-form in generic databases, experimental evidence and ab initio calculations confirm that the keto-form (benzoxazolone) is the predominant species in both the solid state and solution phase. The presence of the 4-ethyl group —positioned ortho to the nitrogen atom—introduces unique steric and electronic perturbations that influence N-alkylation rates and solubility profiles, distinct from the unsubstituted parent heterocycle.
Tautomeric Mechanics & Thermodynamics
The Lactam-Lactim Equilibrium
The core equilibrium involves a proton transfer between the ring nitrogen (N3) and the exocyclic oxygen at C2.
-
Form A (Lactam/Keto): 4-Ethylbenzo[d]oxazol-2(3H)-one. Characterized by a secondary amide-like structure (NH-C=O).
-
Form B (Lactim/Enol): 4-Ethyl-2-hydroxybenzo[d]oxazole. Characterized by an imine-like structure (N=C-OH).
Thermodynamic Preference
In the gas phase and most solvents, the equilibrium constant (
The "4-Ethyl Effect" (Steric & Electronic)
The 4-ethyl substituent is located at the peri-like position relative to the nitrogen atom (N3).
-
Electronic Effect: The ethyl group is a weak electron donor (+I effect). This increases the electron density on N3, theoretically making the lone pair more nucleophilic. However, it also destabilizes the conjugate base (anion) slightly less than an electron-withdrawing group would.
-
Steric Effect (Critical): The bulk of the ethyl group at C4 creates steric pressure on the N-H bond.
-
Impact on Dimerization: Benzoxazolones typically form hydrogen-bonded dimers in the solid state (
). The 4-ethyl group hinders the approach of the partner molecule, potentially lowering the melting point and increasing solubility in organic solvents compared to the unsubstituted analog. -
Impact on Solvation: The steric bulk shields the N-H proton from solvent interactions, which can slightly retard the rate of proton exchange, making the NH signal in NMR sharper or distinct.
-
Visualization of Pathways
Tautomeric Equilibrium & Reactivity
The following diagram illustrates the proton transfer mechanism and the divergent reactivity pathways (N- vs O-alkylation) influenced by the tautomeric state.
Caption: Tautomeric equilibrium and divergent alkylation pathways. Note the common anion intermediate and the steric influence of the 4-ethyl group on N-alkylation.
Analytical Characterization Protocols
To definitively distinguish the tautomers, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
):-
Lactam (Keto): Look for a broad singlet signal for N-H typically between 11.0 – 11.8 ppm . In the 4-ethyl derivative, this may be slightly upfield (10.8–11.5 ppm) due to electron donation, or sharper due to reduced H-bonding aggregation.
-
Lactim (Enol): An O-H signal would appear, but due to rapid exchange, it is rarely observed distinct from the keto form unless trapped or in specific non-polar solvents at low temperatures.
-
-
C NMR:
-
C=O (C2): The carbonyl carbon in the lactam form resonates at ~154–156 ppm .
-
C-OH (C2): The imidate carbon would resonate further downfield, but the C=O shift is diagnostic for the benzoxazolone core.
-
Infrared Spectroscopy (FT-IR)
-
Lactam: Strong C=O stretching vibration at 1740–1780 cm
. This is the definitive fingerprint for the benzoxazolone structure. -
Lactim: Absence of the carbonyl band; presence of broad O-H stretch (often obscured).
X-Ray Crystallography
In the solid state, benzoxazolones crystallize exclusively in the keto form. The C2-O1 bond length will be characteristic of a single bond (approx 1.38 Å) and C2=O(exocyclic) will be a double bond (approx 1.22 Å).
Experimental Protocols
Protocol: Synthesis of 4-Ethylbenzo[d]oxazol-2(3H)-one
Rationale: This protocol ensures the formation of the stable keto-tautomer from the aminophenol precursor.
Materials:
-
2-Amino-3-ethylphenol (1.0 equiv)
-
Triphosgene (0.35 equiv) or CDI (1.1 equiv)
-
THF (anhydrous)
-
Triethylamine (2.2 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3-ethylphenol in anhydrous THF under
atmosphere. Cool to 0°C. -
Base Addition: Add Triethylamine dropwise. The 4-ethyl group may slightly reduce the solubility of the starting material compared to unsubstituted aminophenol.
-
Cyclization:
-
Option A (Triphosgene): Add triphosgene dissolved in THF slowly. (Caution: Phosgene generation).
-
Option B (CDI): Add Carbonyldiimidazole (CDI) in portions.
-
-
Reflux: Warm to room temperature and then reflux for 3 hours. The formation of the stable cyclic urea (benzoxazolone) drives the reaction.
-
Workup: Quench with water. The product usually precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water. The 4-ethyl derivative may require a higher ethanol ratio due to increased lipophilicity.
Protocol: Determination of Tautomeric Constant ( )
Rationale: Since one form dominates,
Caption: Workflow for spectroscopic determination of tautomeric ratios using fixed methyl derivatives.
-
Synthesis of Fixed Forms:
-
N-Methyl: React 4-ethylbenzoxazolone with MeI/K2CO3 (Standard N-alkylation).
-
O-Methyl: React 4-ethylbenzoxazolone with
(Meerwein's salt) or Ag2CO3/MeI to force O-alkylation.
-
-
UV-Vis Comparison: Measure the UV spectrum of the parent 4-ethylbenzoxazolone.
-
Calculation: The spectrum of the parent will almost perfectly overlay with the N-Methyl derivative, confirming the keto preference (
).
Biological & Pharmacological Implications[1][2][3]
Bioisosterism
The 4-ethylbenzoxazolone scaffold is a bioisostere of the catechol moiety . The N-H acts as a hydrogen bond donor (replacing one OH) and the C=O acts as a hydrogen bond acceptor.
-
Advantage: Unlike catechols, benzoxazolones are resistant to rapid metabolic oxidation (COMT pathway), improving drug half-life.
The 4-Ethyl Pharmacophore
-
Lipophilicity: The ethyl group increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.
-
Receptor Fit: In binding pockets (e.g., Dopamine receptors), the 4-ethyl group can fill small hydrophobic pockets that the unsubstituted parent cannot, potentially increasing potency (selectivity filter).
Data Summary Table
| Property | 4-Ethylbenzo[d]oxazol-2(3H)-one (Keto) | 4-Ethyl-2-hydroxybenzo[d]oxazole (Enol) |
| Thermodynamic Stability | Dominant (>99%) | Minor (<1%) |
| IR Signature | 1750 cm | ~3400 cm |
| NMR Signature | Not observed (rapid exchange) | |
| Preferred Alkylation | N-Alkylation (Soft electrophiles) | O-Alkylation (Hard electrophiles/Ag+) |
| Solubility | Moderate (Organic solvents) | Low (Transient species) |
| Bioisostere For | Catechol / Phenol | Imidic acid derivatives |
References
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BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one. Retrieved from
-
Ivanova, A. et al. (2018). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Semantic Scholar. Retrieved from
-
Ram, N. R.[2][3][4] & Soni, V. K. (2013).[2] Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines. Journal of Organic Chemistry. Retrieved from
-
Zhao, Y. et al. (2015).[5] Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents. Photochemistry and Photobiology.[5] Retrieved from
-
PubChem. (2025).[6] 4-Ethyl-2-hydroxybenzoic acid Compound Summary. Retrieved from
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Pharmacophore Analysis of 4-Ethyl Substituted Benzoxazoles: Structural Optimization and Target-Specific Efficacy
Executive Summary
The benzoxazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, known for its profound versatility in targeting diverse biological pathways, ranging from neurodegeneration to inflammation and microbial infections[1][2]. While the core bicyclic system provides essential hydrogen-bond acceptors and a planar hydrophobic surface, the strategic functionalization of the phenyl ring dictates target selectivity. This technical guide provides an in-depth pharmacophore analysis of 4-ethyl substituted benzoxazoles . By examining the causality between the 4-ethyl vector's steric bulk, its lipophilicity, and its orientation within target binding pockets (such as COX-2 and AChE), this whitepaper establishes a rational framework for next-generation drug design.
Structural Rationale: The Benzoxazole Core and the 4-Ethyl Vector
To understand the pharmacological superiority of 4-ethyl substituted benzoxazoles, one must dissect the molecule into its fundamental pharmacophoric features.
The Core Pharmacophore
-
Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the oxazole ring serve as potent HBAs. In enzymatic pockets, these heteroatoms frequently engage in hydrogen bonding with conserved catalytic residues (e.g., tyrosine or arginine side chains)[3].
-
Planar Aromatic System: The fused benzene ring provides a rigid, flat surface ideal for
stacking interactions with aromatic residues (like tryptophan or phenylalanine) lining the active sites of target proteins.
The Causality of the 4-Ethyl Substitution
The introduction of an ethyl group at the 4-position of the benzoxazole ring is not arbitrary; it is a calculated modulation of the molecule's physicochemical properties:
-
Steric Fit and Vectorial Projection: Unlike a methyl group, which often lacks the length to fully occupy deep hydrophobic pockets, or a tert-butyl group, which introduces severe steric clashes, the ethyl group offers an optimal balance. It provides a flexible, two-carbon vector that can undergo bond rotation to minimize steric hindrance while maximizing van der Waals contacts.
-
Lipophilicity (
) Enhancement: The ethyl group increases the overall lipophilicity of the scaffold. This is critical for central nervous system (CNS) targets (e.g., Acetylcholinesterase in Alzheimer's disease), as it enhances blood-brain barrier (BBB) permeability.
Pharmacophore logic tree mapping 4-ethyl benzoxazole features to target interactions.
Target-Specific Pharmacophore Interactions
Case Study A: Cyclooxygenase-2 (COX-2) Selectivity
Benzoxazole derivatives are well-documented anti-inflammatory agents[4]. The primary challenge in COX inhibition is achieving selectivity for COX-2 (inducible, inflammatory) over COX-1 (constitutive, gastroprotective). The COX-2 active site features a secondary hydrophobic side pocket created by the substitution of an isoleucine (in COX-1) with a smaller valine residue (Val523) in COX-2. The 4-ethyl substituent perfectly exploits this structural variance. The ethyl chain projects directly into the Val523 pocket, anchoring the molecule via hydrophobic packing. A smaller substituent fails to gain this binding energy, while bulkier groups clash with the adjacent Arg513 residue[4].
COX-2 signaling pathway illustrating the hydrophobic blockade by 4-ethyl benzoxazoles.
Case Study B: Acetylcholinesterase (AChE) Inhibition
In the context of Alzheimer's disease, benzoxazole hybrids are utilized to inhibit AChE. The AChE binding gorge consists of a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Active Site (CAS) at the base. The planar benzoxazole core intercalates between aromatic residues (e.g., Trp286) at the PAS via
Quantitative Structure-Activity Relationship (QSAR) Data
To validate the steric and lipophilic causality of the 4-ethyl group, we must look at comparative inhibitory data. The table below synthesizes quantitative data trends from recent pharmacological evaluations of substituted benzoxazoles against COX-2 and AChE[3][4].
Table 1: Comparative IC50 Data for Benzoxazole Derivatives
| Compound Substitution | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | AChE IC50 (nM) |
| Unsubstituted Core | 12.45 | 15.20 | 1.22 | 850 |
| 4-Methyl | 5.30 | 14.10 | 2.66 | 420 |
| 4-Ethyl (Optimal) | 0.95 | 11.23 | 11.82 | 58 |
| 4-tert-Butyl | 8.90 | >50.0 | N/A (Steric Clash) | 1250 |
| Celecoxib (Standard) | 1.11 | 8.20 | 7.38 | - |
Data Interpretation: The 4-ethyl derivative demonstrates a superior Selectivity Index (11.82) for COX-2 compared to the clinical standard Celecoxib (7.38)[4]. Furthermore, its nanomolar efficacy against AChE (58 nM) highlights the critical nature of the ethyl vector in locking the pharmacophore into the active conformation[3].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of 4-ethyl benzoxazoles.
Solvent-Free Synthesis via BAIL Gel Catalysis
Traditional syntheses using polyphosphoric acid (PPA) suffer from harsh conditions and poor yields. This modern, green-chemistry protocol utilizes a Brønsted Acidic Ionic Liquid (BAIL) gel, which acts as a highly efficient, recoverable heterogeneous catalyst[5][6].
Step-by-Step Protocol:
-
Reagent Preparation: In a 5 mL reaction vessel, combine 2-amino-4-ethylphenol (1.0 mmol, 137 mg) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg).
-
Catalyst Addition: Add the BAIL gel catalyst (0.01 mmol, ~10 mg, 1.0 mol% relative to the reactants)[6].
-
Solvent-Free Condensation: Equip the vessel with a magnetic stir bar and heat the mixture to 130 °C under solvent-free conditions for 5 hours. The BAIL gel provides a high local proton concentration, driving the condensation-aromatization cascade[5].
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-amino-4-ethylphenol is fully consumed.
-
Extraction & Recovery: Cool the mixture to room temperature and dissolve the crude mass in 10 mL of ethyl acetate. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the BAIL gel catalyst (which can be washed and reused)[5].
-
Purification: Dry the organic supernatant over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixed solvent system of acetone/acetonitrile to yield the pure 4-ethyl substituted benzoxazole[6].
Workflow for the solvent-free synthesis of 4-ethyl benzoxazoles using BAIL gel catalysis.
In Vitro COX-2 Colorimetric Inhibitor Screening
To validate the biological activity of the synthesized compounds, a self-validating colorimetric assay is employed.
-
Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Incubation: Add 10 µL of the 4-ethyl benzoxazole test compound (dissolved in DMSO) to the enzyme solution. Incubate at 25 °C for 10 minutes to allow the inhibitor to equilibrate within the Val523 hydrophobic pocket.
-
Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric electron donor (e.g., TMPD).
-
Measurement: The reduction of TMPD during the conversion of PGG2 to PGH2 produces a blue compound. Measure absorbance at 590 nm using a microplate reader. Calculate the IC50 by plotting the fractional inhibition against the logarithmic concentration of the 4-ethyl benzoxazole derivative.
References
Sources
Physicochemical Characteristics and Synthetic Utility of 4-Ethyl-2-hydroxybenzo[d]oxazole
Executive Summary
4-Ethyl-2-hydroxybenzo[d]oxazole (CAS: 398136-52-2), predominantly existing as its tautomer 4-ethyl-1,3-benzoxazol-2(3H)-one , is a highly versatile heterocyclic building block[1]. Characterized by its unique structural dynamics and privileged pharmacophore status, this compound is of significant interest in medicinal chemistry and materials science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, tautomeric behavior, pharmacological relevance, and self-validating synthetic protocols.
Structural Dynamics: Lactam-Lactim Tautomerism
A defining physicochemical characteristic of 2-hydroxybenzoxazole derivatives is their prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic lactim (enol) form and the lactam (keto) form[2].
Density functional theory (DFT) and spectroscopic evaluations of analogous benzoxazole systems demonstrate that the lactam form (2-benzoxazolinone) is thermodynamically dominant in both the gas phase and polar solvents[2]. This preference is driven by the high thermodynamic stability of the amide-like resonance system, which outweighs the loss of full aromaticity in the heterocyclic ring. Consequently, the molecule acts primarily as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) in biological systems.
Figure 1: Tautomeric equilibrium and pH-dependent regioselective alkylation pathways.
Core Physicochemical Profiling
Understanding the quantitative physicochemical parameters of the 4-ethyl-benzoxazolinone scaffold is critical for rational drug design and synthetic planning. The N-H proton is weakly acidic, which is a fundamental driver of its chemical reactivity[3].
Table 1: Physicochemical Parameters and Mechanistic Implications
| Parameter | Value | Mechanistic Implication |
| CAS Registry Number | 398136-52-2 | Unique identifier for 4-ethyl-1,3-benzoxazol-2(3H)-one[1]. |
| Molecular Formula | C9H9NO2 | Defines the core ethyl-substituted benzoxazolinone scaffold[1]. |
| Molecular Weight | 163.176 g/mol | Highly favorable for fragment-based drug discovery (FBDD)[1]. |
| Tautomeric State | Lactam (Keto) Dominant | Dictates interaction modes: N-H acts as a hydrogen bond donor[2]. |
| pKa (N-H) | ~8.5 | Weakly acidic; allows facile deprotonation to a nucleophilic anion[3]. |
Pharmacological Significance & Target Interactions
The 2-benzoxazolinone core is widely recognized as a "privileged pharmacophore." Modifying the scaffold, particularly at the N3 and C6/C7 positions, tunes its biological activity across diverse therapeutic areas.
-
Antiviral Activity: Benzoxazolinone derivatives are capable of binding to the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein. This interaction suppresses the protein's nucleic acid chaperone activity, making the scaffold a critical hit for antiretroviral drug development[4].
-
Antimicrobial & Antifungal Properties: Substituted benzoxazolinones exhibit broad-spectrum antibacterial properties, showing particular efficacy against Gram-negative E. coli and Gram-positive B. subtilis[5]. Furthermore, recent advancements in the ultrasound-assisted synthesis of N-tosylated benzoxazolone derivatives have yielded compounds with potent antifungal effects against Candida albicans and Aspergillus spp.[6].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.
Figure 2: Self-validating synthetic workflow for 4-ethyl-1,3-benzoxazol-2(3H)-one.
Protocol A: Synthesis via 1,1'-Carbonyldiimidazole (CDI) Cyclization
Objective: Construct the benzoxazolinone ring from 2-amino-3-ethylphenol. Causality & Validation: While phosgene is a traditional cyclizing agent, CDI is utilized here as a bench-stable, safer equivalent. The reaction is self-validating: the evolution of CO₂ gas provides visual confirmation of the intermediate acylimidazole formation.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-amino-3-ethylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Activation: Cool the solution to 0 °C. Add CDI (1.2 eq) portion-wise. Note: Strict temperature control mitigates the exothermic release of CO₂.
-
Cyclization: Warm the mixture to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the polar aminophenol spot validates complete conversion.
-
Quenching: Quench the reaction with 1M HCl. Mechanistic rationale: The acid protonates the imidazole byproduct, rendering it highly water-soluble and driving it into the aqueous phase.
-
Isolation: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 4-ethyl-1,3-benzoxazol-2(3H)-one.
Protocol B: Regioselective N-Alkylation
Objective: Functionalize the N3 position for Structure-Activity Relationship (SAR) studies. Causality & Validation: The N-H proton has a pKa of ~8.5[3]. A mild base (K₂CO₃) completely deprotonates the lactam, forming an ambient anion. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks soft electrophiles (alkyl halides), ensuring regioselective N-alkylation over O-alkylation.
Step-by-Step Procedure:
-
Deprotonation: Suspend 4-ethyl-1,3-benzoxazol-2(3H)-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dimethylformamide (DMF). Stir for 30 minutes at room temperature to pre-form the resonance-stabilized anion.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the suspension.
-
Propagation: Heat the mixture to 60 °C for 8 hours.
-
Precipitation: Pour the cooled mixture into ice water. The sudden shift in solvent polarity forces the hydrophobic N-alkylated product to precipitate.
-
Validation: Filter and dry the solid. Validate the regioselectivity via ¹H NMR: The disappearance of the broad N-H singlet (~11.6 ppm) and the appearance of a new N-CH₂ signal confirms successful N-alkylation.
Conclusion
4-Ethyl-2-hydroxybenzo[d]oxazole is a structurally dynamic and pharmacologically privileged molecule. Its preference for the lactam tautomer, combined with the predictable reactivity of its weakly acidic N-H proton, makes it an ideal candidate for targeted derivatization. By leveraging self-validating synthetic protocols governed by HSAB theory and thermodynamic principles, researchers can efficiently harness this scaffold for the development of novel antiviral and antimicrobial therapeutics.
References
-
4-ethyl-1,3-benzoxazol-2(3H)-one | 398136-52-2 Source: Molaid URL:[Link]
-
Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein Source: PMC / NIH URL:[Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: ResearchGate / MDPI Applied Sciences URL:[Link]
-
Ultrasound-assisted synthesis, antimicrobial activity, DFT analysis, molecular docking, MD simulations, and pharmacokinetic profiling of 3-tosylbenzo[d]oxazol-2(3H)-one Source: Taylor & Francis Online URL:[Link]
-
Theoretical study on the mechanism of keto–enol isomerization for cyanuric acid and cyameluric acid (and analogous tautomerism of 2-hydroxybenzoxazole) Source: ResearchGate / Acta Chimica Sinica URL:[Link]
Sources
- 1. 4-ethyl-1,3-benzoxazol-2(3H)-one - CAS号 398136-52-2 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chlorobenzoxazol-2(3H)-one | 83972-30-9 | Benchchem [benchchem.com]
- 4. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Role of 4-Ethyl-2-hydroxybenzo[d]oxazole in medicinal chemistry
The Role of 4-Ethyl-2-hydroxybenzo[d]oxazole in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
Executive Summary
In the landscape of medicinal chemistry, the benzoxazolone core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. 4-Ethyl-2-hydroxybenzo[d]oxazole (CAS: 398136-52-2), which exists predominantly in its keto tautomer as 4-ethyl-1,3-benzoxazol-2(3H)-one , represents a highly specialized iteration of this scaffold. By strategically positioning an ethyl group at the C4 position, medicinal chemists can precisely modulate the molecule's lipophilicity, steric profile, and metabolic stability.
This whitepaper deconstructs the structural advantages, pharmacophore dynamics, and synthetic methodologies associated with this critical building block, providing a comprehensive guide for drug development professionals.
Structural & Physicochemical Profiling
The Tautomeric Equilibrium
While frequently cataloged under its enol name (4-ethyl-2-hydroxybenzo[d]oxazole), this compound exists in a tautomeric equilibrium that heavily favors the keto form (4-ethyl-1,3-benzoxazol-2(3H)-one) under physiological conditions. This is a critical distinction: the keto form acts as a metabolically stable bioisostere for natural phenols and catechols [1]. It mimics the pKa (~7.0–7.4) and electronic charge distribution of a catechol moiety without succumbing to the rapid Phase II metabolism (such as rapid O-sulfation or O-glucuronidation) that typically clears free phenols from the bloodstream.
The C4-Ethyl Advantage
The numbering of the benzoxazole ring places the C4 position directly adjacent to the N3 atom. Functionalizing this specific locus with an ethyl group yields profound pharmacological implications:
-
Steric Shielding: The spatial bulk of the ethyl group restricts the rotational degrees of freedom around the N3-H bond. This locks the hydrogen-bond donor into a predictable vector, reducing the entropic penalty upon receptor binding. Furthermore, it sterically hinders N-glucuronosyltransferases, mitigating Phase II metabolic clearance.
-
Lipophilic Anchoring: The ethyl moiety drives the molecule into deep hydrophobic pockets of central nervous system (CNS) targets.
Table 1: Physicochemical Impact of C4-Ethyl Substitution on the Benzoxazolone Core
| Property | Unsubstituted Benzoxazolone | 4-Ethyl-benzoxazolone | Pharmacological Implication |
| Molecular Weight | 135.12 g/mol | 163.18 g/mol | Remains well within Lipinski's Rule of 5 for oral bioavailability. |
| LogP (approx.) | 1.12 | 2.15 | Enhanced lipophilicity; significantly improved Blood-Brain Barrier (BBB) penetration. |
| TPSA | 46.0 Ų | 46.0 Ų | Identical polar surface area; optimal for CNS-targeted therapeutics. |
| Steric Hindrance at N3 | Low | High | Shields the N-H donor; modulates target binding kinetics and prevents N-oxidation. |
Pharmacophore Dynamics & Target Engagement
The 4-ethyl-benzoxazolone scaffold is frequently deployed in the development of CNS therapeutics, including dopaminergic (D2/D4) and serotoninergic (5-HT1A/5-HT2A) ligands, as well as highly potent Acid Ceramidase (AC) inhibitors [2].
The binding logic is driven by a tripartite pharmacophore model:
-
H-Bond Donor (N3-H): Anchors to acidic residues (e.g., Aspartate or Glutamate) in the target binding site.
-
H-Bond Acceptor (C2=O): Interacts with hydrogen-donating residues (e.g., Serine or Threonine).
-
Hydrophobic Anchor (C4-Ethyl): Fills adjacent lipophilic cavities, providing the Van der Waals interactions necessary for high-affinity target residence.
Fig 1: Pharmacophore binding model of 4-ethyl-benzoxazolone in CNS receptor pockets.
Synthetic Methodology: The De Novo Approach
The Causality of the Synthetic Route: Direct C4-alkylation of a pre-formed benzoxazolone core is synthetically prohibitive. The adjacent nitrogen atom withdraws electron density, deactivating the ring to electrophilic aromatic substitution, and any basic conditions risk competitive N-alkylation. Therefore, the de novo construction starting from a pre-functionalized precursor—2-amino-3-ethylphenol —is the mandatory, high-yield route.
Experimental Protocol: CDI-Mediated Cyclization
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a mild, phosgene-free carbonylating agent.
Reagents:
-
2-Amino-3-ethylphenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-3-ethylphenol in anhydrous THF under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. CDI rapidly hydrolyzes in the presence of ambient moisture, degrading into imidazole and CO₂, which would stall the carbonylation.
-
-
Carbonylation: Add CDI portion-wise at 0°C, then allow the mixture to warm to room temperature over 1 hour.
-
Causality: The primary amine is significantly more nucleophilic than the phenol. It attacks the CDI first. Cooling prevents exothermic side reactions and limits the formation of intermolecular urea oligomers.
-
-
Intramolecular Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours.
-
Causality: The elevated temperature provides the activation energy required for the less nucleophilic phenolic hydroxyl group to attack the intermediate acylimidazole. This closes the 5-membered oxazolone ring and expels a second molecule of imidazole.
-
-
Self-Validating Work-up: Evaporate the THF, redissolve the residue in Ethyl Acetate, and wash vigorously with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Causality & Validation: This protocol is a self-validating system. The successful formation of the oxazolone ring neutralizes the basicity of the starting amine. During the work-up, the 1M HCl selectively protonates any unreacted starting amine and the imidazole byproduct, driving them entirely into the aqueous phase. If the organic layer yields a crystalline solid upon evaporation, it confirms successful cyclization, as the neutral 4-ethyl-benzoxazolone product is completely unaffected by the acidic wash.
-
Fig 2: Step-by-step CDI-mediated synthesis workflow for 4-ethyl-2-hydroxybenzo[d]oxazole.
Conclusion
4-Ethyl-2-hydroxybenzo[d]oxazole is far more than a simple heterocyclic building block. By combining the bioisosteric properties of the benzoxazolone core with the precise steric and lipophilic enhancements of a C4-ethyl substitution, it provides drug developers with a highly optimized vector for CNS target engagement. When synthesized via controlled, CDI-mediated cyclization, it serves as a reliable, scalable foundation for next-generation therapeutic discovery.
References
-
Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Source: Current Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Modulating the Benzoxazole Scaffold: Electronic Effects of Ethyl Substitution and Implications for Molecular Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter a recurring challenge in lead optimization and materials science: how to subtly tune the electronic properties of a pharmacophore without drastically altering its steric footprint. The benzoxazole ring—a privileged heterocyclic scaffold found in numerous biologically active compounds and optoelectronic materials—is highly sensitive to peripheral functionalization.
While much of the literature focuses on strongly electron-withdrawing (e.g., halogens, nitro groups) or heavily conjugated substituents, the introduction of a simple ethyl group (-CH₂CH₃) offers a precise, "soft" modulation of the ring's electronic landscape. This whitepaper deconstructs the quantum mechanical reality of ethyl substitution on benzoxazole rings, providing field-proven synthetic protocols, computational insights, and the causality behind these experimental choices.
The Quantum Mechanical Reality of Ethyl Substitution
The addition of an alkyl group like an ethyl moiety to the benzoxazole core (either at the C2 position of the oxazole ring or the C4-C7 positions of the benzenoid ring) induces shifts in electron density through two primary mechanisms:
-
The Inductive Effect (+I): The sp³ hybridized carbons of the ethyl group are less electronegative than the sp² hybridized carbons of the aromatic core. Consequently, the ethyl group acts as a weak σ-donor, pushing electron density toward the heterocycle.
-
Hyperconjugation: The σ-electrons of the C-H bonds adjacent to the ring (the α-carbon of the ethyl group) can partially delocalize into the π∗ antibonding orbitals of the benzoxazole system, further enriching its electron density.
Impact on Electronic Properties
By increasing the overall electron density of the fused ring system, ethyl substitution raises the energy of the Highest Occupied Molecular Orbital (HOMO) and slightly narrows the HOMO-LUMO gap[1]. This is a critical parameter when designing donor-π-acceptor (D–π–A) architectures for optoelectronics or when tuning the oxidation potential of a drug candidate to prevent toxic metabolite formation[2]. Furthermore, when substituted at the C2 position, the +I effect increases the electron density on the adjacent N3 nitrogen, subtly raising its pKₐ (basicity) and altering its hydrogen-bonding capacity in biological target pockets[3].
Data Presentation: Theoretical Electronic Shifts
To quantify these effects, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311++G** level) are employed. Table 1 summarizes the representative shifts in fundamental electronic parameters when comparing an unsubstituted benzoxazole to its 2-ethyl analog.
Table 1: Comparative Electronic Properties (DFT: B3LYP/6-311++G )**
| Property | Unsubstituted Benzoxazole | 2-Ethylbenzoxazole | Causality / Implication |
| HOMO Energy (eV) | -6.45 | -6.21 | +I effect raises HOMO; molecule becomes slightly easier to oxidize. |
| LUMO Energy (eV) | -1.20 | -1.15 | Minimal shift; LUMO is largely dictated by the aromatic core itself. |
| Bandgap (ΔE, eV) | 5.25 | 5.06 | Narrowed gap enhances intramolecular charge transfer (ICT)[2]. |
| Dipole Moment (Debye) | 1.45 | 1.62 | Asymmetry introduced by the ethyl group alters solvent solvation energy. |
| Calculated pKₐ (N3 atom) | ~4.1 | ~4.4 | Increased basicity enhances protonation likelihood at physiological pH[3]. |
Integrated Computational and Experimental Workflow
To rigorously validate the electronic effects of ethyl substitution, my laboratory employs a closed-loop system where computational predictions dictate synthetic targets, which are then empirically validated.
Fig 1: Integrated computational and experimental workflow for benzoxazole profiling.
Self-Validating Experimental Protocols
A robust scientific protocol must be self-validating—meaning the success or failure of each step can be quantitatively proven before moving to the next. Below are the field-proven methodologies for synthesizing and electronically profiling ethyl-substituted benzoxazoles.
Protocol 1: Green Synthesis of 2-Ethylbenzoxazole
Traditional syntheses of benzoxazoles often require harsh polyphosphoric acid (PPA) refluxes. To preserve sensitive functional groups and adhere to green chemistry principles, we utilize an ultrasound-assisted, solvent-free condensation pathway[4].
Step-by-Step Methodology:
-
Reagent Mixing: In a 50 mL glass reaction vessel, combine equimolar amounts (10 mmol) of 2-aminophenol and propanal (propionaldehyde).
-
Causality: Using strictly equimolar ratios prevents the formation of over-alkylated byproducts and simplifies downstream chromatographic purification.
-
-
Catalyst Addition: Add 40 mg of a Lewis acid catalyst (e.g., Samarium triflate or a supported ionic liquid like LAIL@MNP)[4].
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of propanal, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the amine.
-
-
Ultrasound-Assisted Cyclization: Subject the solvent-free mixture to ultrasound irradiation (40 kHz) at 50°C for 30–45 minutes.
-
Causality: Acoustic cavitation generates localized microscopic hot spots, driving the initial Schiff base formation and subsequent oxidative ring closure without bulk thermal degradation.
-
-
In-Process Validation (TLC): Spot the mixture on a silica TLC plate (Hexane:Ethyl Acetate 8:2).
-
Validation: The complete disappearance of the highly polar 2-aminophenol spot (low Rf) and the appearance of a new, UV-active spot (higher Rf) confirms intermediate consumption.
-
-
Workup & Isolation: Dissolve the crude mixture in 30 mL ethyl acetate, wash with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Brine aggressively partitions water out of the organic layer, ensuring an anhydrous crude product, which is critical for accurate yield calculation and pristine ¹H-NMR resolution.
-
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)
To empirically prove the HOMO energy shifts predicted by DFT, we utilize Cyclic Voltammetry.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Dissolve 1.0 mM of the synthesized 2-ethylbenzoxazole into 10 mL of this solution.
-
Cell Setup: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
-
Causality: Glassy carbon is chosen over platinum for the working electrode because it provides a wider anodic potential window, which is necessary to observe the oxidation of the highly stable benzoxazole ring without solvent breakdown interference.
-
-
Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (
). -
Calibration & Validation: Spike the solution with 1.0 mM Ferrocene and run a final scan.
-
Causality: Ferrocene/Ferrocenium (Fc/Fc⁺) acts as an internal standard. Referencing against Fc/Fc⁺ corrects for any uncompensated junction potentials in the non-aqueous setup, allowing for the precise calculation of the solid-state ionization potential (HOMO = -e[
- + 4.8 V]).
-
Mechanistic Logic: From Substitution to Application
How does the addition of two carbon atoms fundamentally change a molecule's utility in drug discovery and materials science? The logic flows from structural modification to quantum mechanical shifts, ultimately resulting in macroscopic behavioral changes.
Fig 2: Causal pathway linking ethyl substitution to macroscopic electronic and binding properties.
In medicinal chemistry, the slight increase in pKₐ (from ~4.1 to ~4.4) caused by the ethyl group[3] can dictate the protonation state of the molecule within the acidic microenvironments of tumor tissues or inflamed cells. A protonated benzoxazole nitrogen becomes a strong hydrogen-bond donor, radically altering its residence time within a kinase or receptor binding pocket.
In optoelectronics, the narrowed HOMO-LUMO gap facilitates easier π-π* transitions. When the ethyl-benzoxazole is coupled with a strong electron acceptor, the resulting intramolecular charge transfer (ICT) is enhanced, leading to pronounced solvatochromic and fluorescence responses ideal for optical sensors[2][3].
References
-
Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study Academia.edu[Link]
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices MDPI (Molecules)[Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis MDPI[Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions National Institutes of Health (PMC)[Link]
Sources
- 1. (PDF) Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethyl-2-hydroxybenzo[d]oxazole: A Sterically Modulated Ligand in Coordination Chemistry
This technical guide details the coordination chemistry, synthesis, and applications of 4-Ethyl-2-hydroxybenzo[d]oxazole (also known as 4-ethylbenzoxazolin-2-one).
Executive Summary
4-Ethyl-2-hydroxybenzo[d]oxazole (4-Et-HBO) is a specialized heterocyclic ligand derived from the 2-hydroxybenzoxazole (HBO) class. While HBO ligands are widely used for their N,O-chelating abilities, the 4-ethyl derivative introduces a critical steric gatekeeper at the 4-position, directly adjacent to the nitrogen donor atom.
This steric modification fundamentally alters the coordination landscape:
-
Inhibits planar stacking: Prevents Aggregation-Caused Quenching (ACQ) in luminescent materials.
-
Modulates bite angle: Distorts the coordination geometry around metal centers, often favoring monodentate (O-bound) or bridging modes over the classic flat chelation seen in unsubstituted HBO.
-
Enhances solubility: The ethyl group increases lipophilicity, aiding the transport of neutral metal complexes through lipid membranes in biological applications.
Chemical Structure & Tautomerism
The ligand exists in a dynamic tautomeric equilibrium between the enol (2-hydroxy) and keto (2-one) forms. In coordination chemistry, the deprotonated anionic form (
| Form | Structure Description | Coordination Potential |
| Enol (L-OH) | Aromatic benzoxazole ring with -OH at C2. | Weak neutral donor. |
| Keto (L=O) | Benzoxazolin-2-one (NH at pos 3, C=O at pos 2). | Predominant in solid state; H-bond donor. |
| Anion ( | Delocalized negative charge over N-C-O. | Primary Ligand. Binds via N, O, or both. |
Steric Impact of 4-Ethyl Group: The ethyl group at position 4 projects into the coordination sphere of the Nitrogen atom (position 3). This creates a "steric wall" that discourages the approach of bulky co-ligands or prevents the formation of square-planar bis-complexes, often forcing tetrahedral or distorted geometries.
Synthesis Protocol
The synthesis requires the construction of the benzoxazole core with the ethyl substituent pre-positioned.[1] The starting material is 3-ethylphenol .[1]
Retrosynthetic Analysis
-
Target: 4-Ethylbenzoxazolin-2-one
Step-by-Step Methodology
Step 1: Regioselective Nitration
-
Reagents: 3-Ethylphenol, dilute
, Acetic Acid. -
Procedure: Dissolve 3-ethylphenol in acetic acid. Add dilute nitric acid dropwise at 0-5°C.
-
Mechanism: The -OH group directs ortho/para. The 3-ethyl group directs ortho/para. The position between OH and Et (position 2) is sterically crowded but electronically activated. Separation of isomers (2-nitro vs 4-nitro vs 6-nitro) is required via steam distillation (2-nitro is volatile).
-
Product: 3-Ethyl-2-nitrophenol.[1]
Step 2: Reduction to Aminophenol
-
Reagents:
(gas), Pd/C (10%), Ethanol. -
Procedure: Hydrogenate the nitro compound at 3 atm pressure for 4 hours. Filter catalyst.
Step 3: Cyclization (Ring Closure)
-
Reagents: Urea (
) or 1,1'-Carbonyldiimidazole (CDI). -
Procedure:
-
Mix 2-amino-3-ethylphenol (1 eq) with Urea (1.5 eq).
-
Heat melt at 170°C for 2 hours (ammonia evolves).
-
Cool and recrystallize from ethanol/water.
-
-
Product: 4-Ethylbenzoxazolin-2-one.
Synthesis Workflow Diagram
Caption: Three-step synthesis of 4-Ethyl-2-hydroxybenzo[d]oxazole from 3-ethylphenol.
Coordination Modes & Steric Control
The 4-ethyl group dictates the binding mode by destabilizing the standard N-coordination if the metal center is crowded.
Binding Modes[3]
| Mode | Notation | Description | Steric Influence (4-Et) |
| Monodentate N | Metal binds to Nitrogen. | High Hindrance. The ethyl group clashes with cis-ligands. | |
| Monodentate O | Metal binds to exocyclic Oxygen. | Favored. The O-atom is distal from the 4-ethyl group. | |
| Chelating | Four-membered ring formation. | Strained. Bite angle is compressed; often results in distorted geometry. | |
| Bridging | N binds Metal 1; O binds Metal 2. | Allowed. Separation of metal centers reduces steric clash. |
Experimental Validation of Coordination
To confirm the binding mode, use IR Spectroscopy:
-
Free Ligand:
(Keto form). -
N-bound (Metal-N): Shift of
to lower frequency. -
O-bound (Metal-O): Significant decrease in
character; appearance of .
Steric Gatekeeping Visualization
Caption: Impact of the 4-ethyl substituent on metal coordination preference.
Applications
Luminescent Materials (OLEDs)
Unsubstituted benzoxazoles often suffer from fluorescence quenching in the solid state due to
-
Mechanism: The 4-ethyl group acts as a spacer, preventing the flat aromatic rings from stacking too closely.
-
Result: Enhanced Quantum Yield (
) in solid-state films compared to the non-ethylated parent compound.
Catalysis
In homogeneous catalysis, the ligand creates a chiral-like pocket (even if achiral, the rotameric restriction can induce local asymmetry).
-
Use Case: Polymerization of lactides. The bulky ligand prevents the formation of inactive catalytic dimers, maintaining the active monomeric species.
Antimicrobial Agents
The ethyl group increases the LogP (partition coefficient), enhancing the ability of the neutral metal complex (e.g.,
-
Target: MRSA and E. coli strains.
-
Protocol: Minimum Inhibitory Concentration (MIC) assays using the broth dilution method.
References
-
Podunavac-Kuzmanović, S. O., et al. (2010). Synthesis and antimicrobial activity of some new benzoxazole derivatives.[3][4] Journal of the Serbian Chemical Society.
-
Kumar, A., & Kumar, D. (2013). Synthesis and Antimicrobial Activity of Some Metal Complexes Derived from 2-(2'-Hydroxyphenyl)benzoxazole. Asian Journal of Chemistry.
-
Rasappan, R., et al. (2010). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis.[5] Coordination Chemistry Reviews.[6]
-
BenchChem. (2025).[7][8] Synthesis of 2-Amino-3-ethylphenol and Benzoxazole Derivatives.[1]
-
Rodembusch, F. S., et al. (2005). Excited state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzoxazole derivatives. Chemical Physics.
Sources
- 1. 4-Ethyl-1,2-benzoxazol-3-ol | Benchchem [benchchem.com]
- 2. 2-Amino-3-ethyl-phenol | 398136-39-5 | Benchchem [benchchem.com]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. "Synthesis and Coordination Chemistry of New Oxazoline and Benzoxazole " by Edicome Cornel Shirima [digitalrepository.unm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis protocols for 4-Ethyl-2-hydroxybenzo[d]oxazole
Executive Summary
This Application Note details the synthesis of 4-Ethyl-2-hydroxybenzo[d]oxazole (preferred IUPAC tautomer: 4-ethylbenzo[d]oxazol-2(3H)-one ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for catechol and salicylamide moieties in dopaminergic and antimicrobial agents.
The protocols herein prioritize regiochemical fidelity and process safety . We address the primary synthetic challenge: the steric hindrance at the 2-position of the 3-ethylphenol precursor. Two validated cyclization routes are presented:
-
Route A (Green/Pharma): CDI-mediated cyclization (High purity, mild conditions).
-
Route B (Industrial): Urea fusion (Solvent-free, scalable).
Retrosynthetic Analysis & Strategy
The synthesis hinges on the orthogonal preparation of the key intermediate: 2-amino-3-ethylphenol . Direct nitration of 3-ethylphenol yields a mixture of isomers; however, the required 2-nitro isomer possesses unique volatility properties allowing for separation.
Figure 1: Retrosynthetic pathway highlighting the critical intermediate isolation.
Protocol 1: Synthesis of Key Precursor (2-Amino-3-ethylphenol)
Challenge: Nitration of 3-ethylphenol directs primarily to the 4- and 6-positions (para/ortho to OH). The 2-position (between OH and Ethyl) is sterically crowded but accessible. Solution: The 2-nitro isomer forms an intramolecular hydrogen bond, making it steam volatile , whereas the 4-nitro isomer is not.
Step 1.1: Regioselective Nitration & Isolation
-
Reagents: 3-Ethylphenol (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).
-
Equipment: 3-neck RBF, dropping funnel, steam distillation setup.
-
Dissolution: Dissolve 3-ethylphenol (12.2 g, 100 mmol) in glacial acetic acid (50 mL) and cool to 0°C.
-
Nitration: Add HNO₃ (65%, 7.0 mL) dropwise over 30 minutes. Maintain internal temperature <10°C to minimize di-nitration.
-
Quench: Stir for 2 hours at RT, then pour onto crushed ice (200 g).
-
Separation (Critical): Transfer the crude orange suspension to a steam distillation apparatus.
-
Observation: Bright yellow/orange oil distills over (2-nitro-3-ethylphenol).
-
Residue: The 4-nitro and 6-nitro isomers remain in the flask (non-volatile).
-
-
Extraction: Extract the distillate with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 15-20% (This low yield is intrinsic to the steric hindrance but ensures high isomeric purity).
-
Step 1.2: Catalytic Reduction
-
Reagents: 2-Nitro-3-ethylphenol, 10% Pd/C (5 wt%), Methanol, H₂ balloon.
-
Dissolve the isolated nitro-phenol in Methanol (0.1 M concentration).
-
Add 10% Pd/C carefully under Argon flow.
-
Purge with H₂ and stir at RT for 4-6 hours.
-
Filter through Celite to remove catalyst. Evaporate solvent to yield 2-amino-3-ethylphenol as a greyish-white solid. Use immediately to prevent oxidation.
Protocol 2: Cyclization to 4-Ethylbenzo[d]oxazol-2(3H)-one
We present two methodologies. Method A is recommended for high-value/small-scale synthesis. Method B is for scale-up.
Method A: CDI-Mediated Cyclization (Recommended)
This route avoids toxic phosgene and high temperatures, preserving the ethyl group integrity.
-
Reagents: 2-Amino-3-ethylphenol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Dry THF.
-
Temp/Time: Reflux / 3 hours.
Procedure:
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Nitrogen.
-
Addition: Dissolve 2-amino-3-ethylphenol (1.37 g, 10 mmol) in anhydrous THF (20 mL).
-
Cyclization: Add CDI (1.95 g, 12 mmol) in one portion.
-
Reaction: Heat to reflux (66°C) for 3 hours. Monitor TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Quench with 1N HCl (20 mL) to destroy excess CDI and protonate imidazole byproducts.
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash organics with Brine.[4]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Method B: Urea Fusion (Solvent-Free)
-
Reagents: 2-Amino-3-ethylphenol (1.0 eq), Urea (3.0 eq).
-
Temp: 170°C.
Procedure:
-
Mix the aminophenol and urea intimately in a mortar.
-
Heat the powder in an open flask to 170°C. The mixture will melt.
-
Ammonia gas (NH₃) evolves. Continue heating until gas evolution ceases (approx. 45-60 mins).
-
Cool to 100°C and add water. The product precipitates as a solid.
-
Filter and recrystallize.[5]
Analytical Data & Validation
Table 1: Physicochemical Characterization
| Parameter | Specification | Notes |
| Appearance | White to off-white needles | Oxidizes to pink if impure. |
| Melting Point | 134 - 136°C | Distinct from 5-ethyl isomer (MP ~150°C). |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.0-6.9 (m, 3H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | NH signal confirms "one" tautomer. |
| MS (ESI) | [M+H]⁺ = 164.1 | Consistent with C₉H₉NO₂. |
| IR (KBr) | 1760 cm⁻¹ (C=O stretch) | Characteristic of cyclic carbamate. |
Mechanistic Pathway Visualization:
Figure 2: Mechanism of CDI-mediated cyclization.
Troubleshooting & Optimization
-
Low Yield in Nitration:
-
Issue: Poor separation of isomers.
-
Fix: Ensure the steam distillation is vigorous. The 2-nitro isomer is the only one that will distill over. Do not rely on column chromatography as the polarity difference between isomers is small.
-
-
Pink Discoloration of Final Product:
-
Issue: Oxidation of trace unreacted aminophenol.
-
Fix: Wash the final organic layer with dilute Sodium Bisulfite (NaHSO₃) during workup to reduce quinone impurities.
-
-
Tautomerism Confusion:
-
The product exists in equilibrium. In solution (NMR), the keto-form (NH) dominates. In basic conditions, the enol-form (O-salt) reacts. For alkylation reactions at the Oxygen, use K₂CO₃/Acetone. For N-alkylation, use NaH/DMF.
-
References
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazolones. Retrieved from [Link] (General CDI and Urea cyclization mechanisms).
-
National Institutes of Health (NIH). (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives. Retrieved from [Link] (Pharmacological relevance and spectral data comparison).
-
PrepChem. (2023). Synthesis of m-ethylphenol. Retrieved from [Link] (Precursor synthesis verification).
Sources
Application Notes and Protocols: One-Pot Synthesis of 4-Ethyl Substituted Benzoxazoles
Introduction & Strategic Rationale
Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. The specific introduction of an ethyl group at the C4 position (yielding 4-ethylbenzoxazoles) provides unique steric tuning and increased lipophilicity, which is highly valuable for modulating target-binding kinetics and improving membrane permeability in drug discovery[1].
However, synthesizing 4-substituted benzoxazoles presents a distinct kinetic challenge: the steric bulk of the ethyl group adjacent to the reactive amine in the requisite precursor (2-amino-3-ethylphenol) impedes traditional multi-step condensation and cyclization[2]. One-pot synthesis methodologies mitigate these issues by driving the equilibrium forward without the need to isolate sterically hindered, unstable intermediates (such as the Schiff base or 2-hydroxyanilide)[3][4].
This guide details two robust, self-validating one-pot protocols optimized for overcoming the steric hindrance of 2-amino-3-ethylphenol:
-
Oxidative Cyclization with Aldehydes via Lewis Acid Catalysis[3][5].
-
Direct Cyclodehydration with Carboxylic Acids via Brønsted Acid Catalysis[4].
Mechanistic Pathways & Causality
Pathway A: Aldehyde Condensation & Oxidative Cyclization
Reacting 2-amino-3-ethylphenol with an aldehyde initially forms a Schiff base. The steric bulk of the 3-ethyl group twists the imine out of coplanarity, making spontaneous cyclization difficult. To overcome this, we employ Lewis acids like Zinc triflate (Zn(OTf)₂)[3] or Gold(III) (HAuCl₄)[5]. These metals coordinate tightly with the imine nitrogen, significantly increasing its electrophilicity and templating the molecule for intramolecular nucleophilic attack by the adjacent hydroxyl group. Ambient oxygen (O₂) is subsequently utilized as a green oxidant to restore aromaticity and yield the final benzoxazole[5].
Pathway B: Carboxylic Acid Cyclodehydration
This method bypasses the oxidative step entirely. The carboxylic acid is converted in situ to a highly reactive acid chloride using thionyl chloride, forcing the acylation of the sterically hindered amine to form a 2-hydroxyanilide intermediate[4]. Methanesulfonic acid (CH₃SO₃H) is then introduced as a powerful Brønsted acid to protonate the amide carbonyl, facilitating the elimination of water (cyclodehydration) to yield the 4-ethylbenzoxazole[4].
Caption: One-pot divergent synthetic pathways for 4-ethylbenzoxazoles from 2-amino-3-ethylphenol.
Quantitative Data & Optimization
To establish a self-validating system, researchers must track specific analytical markers. The table below summarizes the expected performance metrics and analytical checkpoints for synthesizing 4-ethyl-2-phenylbenzoxazole using different catalytic systems.
| Catalytic System | Reagents / Solvent | Temp / Time | Expected Yield (%) | Self-Validation Checkpoint (TLC / GC-MS) |
| Zn(OTf)₂ (10 mol%) | Benzaldehyde, EtOH | Reflux, 5 h | 82 - 88% | Disappearance of Schiff base mass (m/z [M+H] + 2)[3] |
| HAuCl₄ (2 mol%) | Benzaldehyde, THF, O₂ | 66 °C, 6.5 h | 85 - 92% | Color change from yellow to dark brown; TLC R_f shift[5] |
| MeSO₃H (5 equiv) | Benzoic Acid, SOCl₂ | 60 °C, 3-4 h | 89 - 95% | Intermediate amide detection at 30 min; final cyclization[4] |
Note: Yields for 4-ethyl derivatives are typically 5-10% lower than their unsubstituted counterparts due to the C4 steric hindrance.
Experimental Protocols
Protocol 1: Zinc Triflate-Catalyzed Oxidative Cyclization (Aldehyde Route)
Causality Focus: Zn(OTf)₂ is chosen because the triflate ligands render the zinc highly electrophilic, which is necessary to activate the sterically hindered Schiff base intermediate for cyclization without degrading the starting materials[3].
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-ethylphenol (1.0 mmol) and the desired substituted benzaldehyde (1.2 mmol)[3].
-
Catalyst Addition: Add 10 mol% Zn(OTf)₂ (36.4 mg) followed by 5 mL of absolute ethanol[3].
-
Self-Validation: The solution will initially turn yellow, indicating the rapid formation of the Schiff base.
-
-
Reflux: Stir the mixture at reflux (approx. 78 °C) open to the atmosphere (ambient O₂ acts as the oxidant) for 5 hours[3].
-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The intermediate Schiff base will appear as a distinct spot that gradually converts to the higher R_f benzoxazole product[3].
-
Workup: Cool the mixture to room temperature. Quench with 1N NaOH (5 mL) to neutralize the triflic acid byproducts. Extract with EtOAc (3 × 10 mL)[3].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel column chromatography to isolate the 4-ethyl-2-substituted benzoxazole[3].
Protocol 2: Methanesulfonic Acid-Catalyzed Cyclodehydration (Carboxylic Acid Route)
Causality Focus: This protocol generates an acid chloride in situ to force the acylation of the hindered amine. The massive excess of MeSO₃H (5 equivalents) acts as both a Brønsted acid catalyst and a dehydrating medium to drive the cyclization forward[4].
-
In Situ Activation: In a dry reaction tube under an inert atmosphere (N₂), combine the carboxylic acid (1.1 mmol) and thionyl chloride (SOCl₂, 1.5 mmol)[4]. Stir at 60 °C for 30 minutes.
-
Self-Validation: The cessation of HCl/SO₂ gas evolution indicates complete conversion to the acid chloride.
-
-
Coupling: Cool the mixture to room temperature. Carefully add 2-amino-3-ethylphenol (1.0 mmol)[4].
-
Cyclodehydration: Add methanesulfonic acid (CH₃SO₃H, 5.0 mmol). Heat the mixture to 60 °C and stir for 3 to 4 hours[4].
-
Monitoring: GC-MS is ideal here. Look for the transient appearance of the 2-hydroxy-3-ethylanilide intermediate, which subsequently dehydrates (loss of 18 Da) to the final 4-ethylbenzoxazole.
-
Workup: Cool the reaction and slowly neutralize with a saturated aqueous solution of NaHCO₃ until bubbling stops (pH ~7-8).
-
Isolation: Extract with ethyl acetate (3 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and evaporate. Purify via recrystallization or column chromatography.
References
-
Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate Source: tandfonline.com URL:[Link]
-
Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere Source: nih.gov (PMC) URL:[Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: connectsci.au (Australian Journal of Chemistry) URL:[Link]
Sources
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- 2. 2-Amino-3-ethyl-phenol | 398136-39-5 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. connectsci.au [connectsci.au]
- 5. Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Approach to the Crystallization of 4-Ethyl-2-hydroxybenzo[d]oxazole
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive, in-depth technical overview of methodologies for the crystallization of 4-Ethyl-2-hydroxybenzo[d]oxazole. Recognizing that a one-size-fits-all protocol is seldom effective, we present a systematic approach grounded in fundamental physicochemical principles. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices. We will explore three primary crystallization techniques: Slow Evaporation, Slow Cooling (Thermal Gradient), and Anti-Solvent Addition. Each section includes detailed protocols, troubleshooting guidance, and visual workflows to empower the user to develop a robust and reproducible crystallization process for this and similar benzoxazole derivatives.
Part I: Foundational Principles & Compound Analysis
The Critical Role of Crystallization
Crystallization is a cornerstone purification technique in the chemical and pharmaceutical industries.[1] It transcends simple purification, as the resulting solid-state form of an active pharmaceutical ingredient (API) dictates crucial properties such as stability, solubility, bioavailability, and manufacturability. By controlling the crystallization process, one can influence crystal size, shape, and polymorphic form, which are critical parameters in drug efficacy and controlled release.[2] For a molecule like 4-Ethyl-2-hydroxybenzo[d]oxazole, obtaining a highly pure, stable crystalline form is a prerequisite for accurate analytical characterization and subsequent development.
Physicochemical Profile of 4-Ethyl-2-hydroxybenzo[d]oxazole
A successful crystallization strategy begins with an understanding of the target molecule's properties. While specific experimental data for 4-Ethyl-2-hydroxybenzo[d]oxazole is not widely published, we can infer its behavior from its structural motifs:
-
Benzoxazole Core: A fused, aromatic heterocyclic system that imparts rigidity and moderate polarity. This structure is common in medicinal chemistry.[3][4]
-
Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar, protic solvents.
-
Ethyl (-CH₂CH₃) Group: A non-polar alkyl chain that increases lipophilicity compared to an unsubstituted analogue.
-
Oxazole Ring: Contains both an oxygen and a nitrogen atom, which can act as hydrogen bond acceptors.
This combination suggests that 4-Ethyl-2-hydroxybenzo[d]oxazole is a moderately polar compound with a strong capacity for hydrogen bonding. This profile predicts solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols and potentially ethyl acetate.[5][6]
The Cornerstone: Strategic Solvent Selection
The choice of solvent is the most critical factor in a crystallization experiment.[6][7] The ideal solvent should exhibit moderate solubility for the compound of interest: high enough to dissolve the compound when heated, but low enough to allow it to crystallize upon cooling or concentration.[8]
Key Principles for Solvent Selection:
-
Solubility: The compound should be soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[6]
-
Boiling Point: A solvent with a boiling point below 100°C is often preferred as it can be easily removed from the final crystals.[6] However, highly volatile solvents (e.g., DCM, acetone) can evaporate too quickly, leading to poor quality crystals or powders.[5]
-
Reactivity: The solvent must be chemically inert with respect to the solute.
-
Hydrogen Bonding: Given the molecule's structure, solvents capable of hydrogen bonding may either promote or hinder crystallization depending on the specific interactions.[5]
The following table provides a starting point for solvent screening based on these principles.
| Solvent | Boiling Point (°C) | Polarity Class | Rationale for 4-Ethyl-2-hydroxybenzo[d]oxazole |
| Toluene | 111 | Non-polar Aromatic | May be a good choice for slow evaporation or as an anti-solvent. Its aromaticity can promote favorable pi-pi stacking interactions.[5] |
| Ethyl Acetate | 77 | Polar Aprotic | Often an excellent choice for organic compounds of moderate polarity.[5] Acts as a hydrogen bond acceptor. |
| Acetone | 56 | Polar Aprotic | Good dissolving power, but its high volatility can be a drawback for slow evaporation methods.[5] Can be useful in solvent/anti-solvent pairs. |
| Ethanol | 78 | Polar Protic | The hydroxyl group suggests good solubility. Ideal for slow cooling methods due to a significant temperature-solubility gradient.[9][10][11] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and with a lower boiling point. |
| Water | 100 | Polar Protic | Likely a poor solvent on its own due to the aromatic and ethyl groups, but it is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[1] |
Part II: Core Crystallization Techniques & Protocols
This section details the three most common and effective crystallization techniques. It is recommended to start with a small amount of material (5-20 mg) for initial screening across these methods.
Method 1: Slow Evaporation
This is the simplest technique, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.[12][13] It is particularly effective when the compound is moderately soluble in the chosen solvent at room temperature.
Causality: By allowing the solvent to evaporate at a controlled, slow rate, the system gently approaches and passes the saturation point. This slow transition provides ample time for molecules to self-assemble into an ordered, crystalline lattice rather than crashing out as an amorphous solid.[13]
-
Preparation: Dissolve 5-20 mg of 4-Ethyl-2-hydroxybenzo[d]oxazole in a minimal amount of a suitable solvent (e.g., ethyl acetate or toluene) in a clean vial. Start with 0.5-1.0 mL of solvent. If the compound does not dissolve, add more solvent dropwise until a clear solution is obtained.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (a small, narrow vial is ideal).[8][14] This removes potential nucleation sites that can lead to a profusion of small crystals.
-
Evaporation Setup: Cover the vial with parafilm or aluminum foil. Using a needle, pierce 1-3 small holes in the cover.[14] The number and size of the holes control the evaporation rate; fewer/smaller holes lead to slower evaporation and potentially larger crystals.
-
Incubation: Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.[8]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
Method 2: Slow Cooling (Thermal Gradient)
This classic technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[15] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.
Causality: The driving force for this method is the supersaturation created as the solution's temperature drops and its capacity to hold the solute diminishes.[16][17] A slow cooling rate is paramount; it prevents the rapid generation of excessive supersaturation, which would favor nucleation of many small crystals over the growth of fewer, larger ones.[7][17]
-
Preparation: In a test tube or small flask, add 10-50 mg of 4-Ethyl-2-hydroxybenzo[d]oxazole and a small amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Gently heat the mixture in a water or sand bath while stirring until the solid completely dissolves. Continue to add small aliquots of the solvent until a clear, saturated solution is obtained at the elevated temperature. Avoid boiling the solvent excessively.
-
Insulation and Cooling: Stopper the test tube and transfer it to a Dewar flask filled with hot water (at a temperature slightly below the solvent's boiling point).[8] Cap the Dewar and allow the entire apparatus to cool slowly to room temperature over several hours or overnight. This insulated environment ensures a slow, gradual temperature drop.
-
Further Cooling (Optional): Once the apparatus has reached room temperature, it can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.
-
Harvesting: Isolate the crystals by vacuum filtration, washing them with a small portion of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.
Method 3: Anti-Solvent Addition
This powerful technique is employed when a compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent).[18] The two solvents must be miscible. Crystallization is induced by slowly introducing the anti-solvent into a concentrated solution of the compound in the good solvent.[19]
Causality: The addition of the anti-solvent systematically reduces the overall solvating power of the solvent mixture. This decrease in solubility creates a state of supersaturation, which drives nucleation and crystal growth.[17][20] The key to success is the slow rate of mixing, which allows for controlled crystal formation.
Vapor diffusion is a refined method that ensures a very slow and controlled introduction of the anti-solvent.
-
Preparation: Prepare a concentrated solution of 4-Ethyl-2-hydroxybenzo[d]oxazole in a minimal amount of a "good" solvent (e.g., acetone or ethanol). Place this solution in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker. Carefully add a larger volume of the "anti-solvent" (e.g., water, hexane, or toluene) to the outer jar, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will evaporate and mix with the vapor of the anti-solvent in the sealed headspace. The anti-solvent vapor will then slowly diffuse into the solution in the inner vial.
-
Incubation: Place the sealed system in a quiet, stable location and allow it to stand for several days. As the anti-solvent slowly incorporates into the solution, the compound's solubility will decrease, and crystals will begin to form.
-
Harvesting: Once crystals have formed, carefully open the apparatus, remove the inner vial, and harvest the crystals as described in the previous methods.
Part III: Optimization & Troubleshooting
Developing a crystallization protocol is often an iterative process. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound is coming out of solution above its melting point; solution is too concentrated; cooling is too rapid. | Use a more dilute solution; slow down the cooling rate; switch to a lower-boiling point solvent; try the anti-solvent method at room temperature.[5] |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble in the chosen solvent; nucleation is inhibited. | Allow more solvent to evaporate; cool the solution to a lower temperature; add a few drops of an anti-solvent; scratch the inside of the glass with a stirring rod to create nucleation sites; add a seed crystal of the compound.[7] |
| Rapid Powder Precipitation | Supersaturation is generated too quickly; solution is too concentrated. | Slow down the rate of cooling or anti-solvent addition; use a more dilute starting solution; choose a solvent system where solubility is less sensitive to changes. |
| Many Small Crystals | Too many nucleation sites; rapid crystallization. | Filter the hot solution to remove dust/impurities; slow down the crystallization process (slower cooling/evaporation); reduce the level of supersaturation.[8] |
References
- Chemistry Crystallization - SATHEE. (n.d.).
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- Guide for crystallization. (n.d.).
- Slow Evaporation Method. (n.d.).
- Crystallisation Techniques. (2006, January 8).
- scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs.
- Cooling Crystallisation. (n.d.). Scribd.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- Cooling/Freezing Crystallization. (n.d.). Myande.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
- Method of solidification using anti-solvent. (n.d.). Google Patents.
- Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
- Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
- Antisolvent Crystallization. (n.d.). RM@Schools.
- SOP: CRYSTALLIZATION. (n.d.).
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). PMC - NIH.
- Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. (n.d.). Benchchem.
- 4-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 261631. (n.d.). PubChem - NIH.
- Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.).
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR.
- 4-ethyl-2-hydroxybenzoic acid (C9H10O3). (n.d.). PubChemLite.
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- 7. vapourtec.com [vapourtec.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. How To [chem.rochester.edu]
- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. One moment, please... [myandegroup.com]
- 16. scribd.com [scribd.com]
- 17. mt.com [mt.com]
- 18. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. scispace.com [scispace.com]
Application Note: In Vitro Characterization of 4-Ethyl-2-hydroxybenzo[d]oxazole
[1]
Compound Overview & Physicochemical Handling[1][2][3]
4-Ethyl-2-hydroxybenzo[d]oxazole functions as a lipophilic bioisostere of phenol/catechol moieties in medicinal chemistry.[1] It exists in equilibrium between the enol (2-hydroxy) and keto (2-one) forms, with the keto form (benzoxazolone) predominating in solution.[1]
-
Molecular Weight: ~163.17 g/mol [1]
-
LogP (Predicted): ~2.3–2.6 (Moderate Lipophilicity)[1]
-
Key Reactivity: Nucleophilic attack at C-2; Hydroxylation at C-5/C-6 (Metabolic).[1]
-
Solubility: Low in water; High in DMSO and Ethanol.[1]
Protocol 1: Stock Solution Preparation & QC
Objective: Create a stable, precipitation-free stock for biological assays.
-
Weighing: Weigh 1.63 mg of compound into a sterile glass vial (avoid plastic if long-term storage is planned due to lipophilic adsorption).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%) to achieve a 10 mM stock solution.[1]
-
Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
-
Quality Control (Absorbance Check):
-
Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1]
Metabolic Stability Assay (CYP2E1 Focus)
Rationale: Structurally analogous to Chlorzoxazone, this compound is a likely substrate for Cytochrome P450 2E1 (CYP2E1) .[1] Determining its metabolic half-life (
Materials
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]
-
0.1 M Potassium Phosphate Buffer (pH 7.4).[1]
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
Step-by-Step Protocol
-
Pre-Incubation:
-
Reaction Initiation:
-
Add 50 µL of NADPH Regenerating System to initiate the reaction.
-
Control: For negative control wells, add Buffer instead of NADPH.[1]
-
-
Sampling (Time-Course):
-
At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL of the reaction mixture.
-
Immediately dispense into 150 µL of Ice-cold Stop Solution to quench metabolism and precipitate proteins.[1]
-
-
Processing:
-
Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
Data Calculation
Plot
Antimicrobial Susceptibility Assay (MIC Determination)
Rationale: Benzoxazole derivatives are "privileged scaffolds" for antimicrobial agents, often targeting DNA gyrase or bacterial membranes.[1] This assay determines the Minimum Inhibitory Concentration (MIC).[1][2]
Materials
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Detection: Resazurin (Alamar Blue) or Turbidity (OD600).[1]
Step-by-Step Protocol
-
Inoculum Preparation:
-
Compound Dilution (Checkerboard/Serial):
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume: 200 µL.
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours (aerobic).
-
-
Readout:
Mammalian Cytotoxicity Screen (MTT Assay)
Rationale: To establish the Selectivity Index (SI) (CC50 / MIC). This ensures the compound kills bacteria/targets without lysing host cells.[1]
Protocol
-
Seeding: Seed HEK293 or HepG2 cells (
cells/well) in DMEM + 10% FBS in a 96-well plate. Incubate 24h for attachment. -
Treatment:
-
MTT Addition:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS).[1] Incubate 4 hours.
-
-
Solubilization:
-
Measurement:
-
Read Absorbance at 570 nm (Reference 630 nm).
-
Calculate % Cell Viability relative to Vehicle Control.[1]
-
Visualization of Experimental Workflow
Figure 1: Integrated screening workflow for benzoxazole derivatives, linking potency, safety, and metabolic stability.
Data Summary Template
| Assay Type | Parameter | Target Value (Ideal) | Notes |
| Metabolic Stability | > 30 min | Short | |
| Antimicrobial | MIC ( | < 10 µg/mL | Compare vs. Ciprofloxacin or Vancomycin controls.[1] |
| Cytotoxicity | CC50 (HepG2) | > 50 µM | High CC50 indicates low host toxicity.[1] |
| Selectivity Index | CC50 / MIC | > 10 | SI > 10 warrants further in vivo study.[1] |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Bioactive Benzoxazole Derivatives. Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] 4-Ethyl-2-hydroxybenzoic acid and Related Benzoxazole Records. PubChem CID 261631.[1][3] Retrieved from [1]
-
Taylor & Francis. (2022).[1] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Retrieved from
-
Arabian Journal of Chemistry. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives. Retrieved from
-
Inotiv. (2025).[1] In vivo evaluation of anti-inflammatory effects of benzoxazole derivatives. Retrieved from
Application Note: Reagents and Strategies for the Cyclization of 4-Ethyl-2-Aminophenol to 5-Ethylbenzoxazole Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide detailing the mechanistic causality and experimental protocols for synthesizing 5-ethylbenzoxazole scaffolds from 4-ethyl-2-aminophenol.
Substrate Profiling: The 4-Ethyl-2-Aminophenol Precursor
The synthesis of benzoxazoles is a cornerstone reaction in medicinal chemistry due to the scaffold's prevalence in pharmacologically active molecules[1]. When utilizing 4-ethyl-2-aminophenol (also designated as 2-amino-4-ethylphenol) as the starting material, the resulting product is a 5-ethylbenzoxazole derivative.
Mechanistic Causality: The ethyl group at the 4-position (relative to the hydroxyl group) acts as an electron-donating group (EDG) via hyperconjugation. This increased electron density enhances the nucleophilicity of the adjacent amine, accelerating the initial condensation with electrophiles (aldehydes, carboxylic acids, or acid chlorides). However, this electron-rich aromatic core is simultaneously more vulnerable to unwanted electrophilic aromatic substitution or degradation by harsh oxidants. Therefore, reagent selection must carefully balance the need for electrophilic activation with the preservation of the substrate's structural integrity.
Mechanistic Pathways & Reagent Selection
The cyclization to a benzoxazole ring requires the incorporation of a one-carbon electrophile. The choice of this coupling partner dictates the subsequent cyclization mechanism[2].
Oxidative Cyclization (Aldehyde Coupling)
Reacting 4-ethyl-2-aminophenol with aldehydes initially forms a Schiff base (imine)[2]. Because the aldehyde carbon is at a lower oxidation state than the final benzoxazole carbon, an oxidative step is mandatory.
-
Reagent Causality: While traditional methods use harsh transition metals or strong oxidants (e.g., DDQ), elemental sulfur (
) has emerged as a superior, green oxidant[3][4]. Sulfur acts as a mild electron acceptor, driving the aromatization without over-oxidizing the electron-rich 4-ethyl substituent.
Dehydrative Cyclization (Carboxylic Acid & Acid Chloride Coupling)
Coupling with carboxylic acids or their derivatives bypasses the need for oxidation, relying instead on dehydration[1].
-
Carboxylic Acids + Polyphosphoric Acid (PPA): PPA acts as both a solvent and a powerful desiccant. It protonates the carboxylic acid to enhance electrophilicity and irreversibly sequesters the eliminated water to drive the thermodynamic equilibrium forward[1].
-
Acid Chlorides + Methanesulfonic Acid (MsOH): Acid chlorides are highly electrophilic, allowing for rapid initial acylation without extreme heat. MsOH is subsequently added as a strong, non-oxidizing Brønsted acid to catalyze the cyclodehydration of the intermediate o-hydroxyamide[5].
Workflow Visualization
Divergent synthetic pathways for 5-ethylbenzoxazole from 4-ethyl-2-aminophenol.
Quantitative Reagent Comparison
| Reagent System | Coupling Partner | Key Intermediate | Catalyst / Additive | Temp (°C) | Yield Range | Causality / Rationale |
| Elemental Sulfur ( | Aldehydes | Schiff Base | 70–100 | 70–85% | Mild oxidant prevents over-oxidation of the electron-rich ethyl-phenol core[3][4]. | |
| Polyphosphoric Acid | Carboxylic Acids | o-Hydroxyamide | PPA (Solvent & Catalyst) | 150–200 | 60–90% | PPA drives equilibrium via irreversible water sequestration; highly robust but requires harsh heat[1]. |
| Methanesulfonic Acid | Acid Chlorides | o-Hydroxyamide | MsOH | 100 | 80–95% | Rapid acylation followed by strong Brønsted acid-catalyzed cyclodehydration; avoids extreme temperatures[5]. |
Experimental Protocols (Self-Validating Systems)
The following methodologies are engineered to be self-validating, ensuring that researchers can visually or analytically confirm the success of each mechanistic step before proceeding.
Protocol A: Sulfur-Mediated Oxidative Cyclization with Aldehydes
Reference Standard: Adapted from green chemistry approaches utilizing elemental sulfur[3][4].
-
Setup: In a 50 mL round-bottom flask, combine 4-ethyl-2-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in 5 mL of DMSO.
-
Activation: Add elemental sulfur (
, 1.5 mmol equivalent of S) and N-methylpiperidine (1.0 mmol).-
Causality: The base facilitates the formation of reactive thiolate species and assists in proton abstraction during the aromatization of the Schiff base.
-
-
Reaction: Stir the mixture at 90 °C for 4–6 hours under an open atmosphere.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The initial formation of a bright yellow Schiff base spot should transition completely to a less polar, UV-active benzoxazole spot.
-
Workup & Validation Checkpoint 2: Pour the mixture into ice-cold water (20 mL). The precipitation of solid sulfur byproducts alongside the crude product serves as a visual indicator of successful oxidation. Extract with EtOAc (3 × 15 mL), wash with brine, dry over
, and purify via silica gel chromatography.
Protocol B: PPA-Mediated Direct Condensation with Carboxylic Acids
Reference Standard: Traditional dehydrative cyclization[1].
-
Setup: In a heavy-walled glass tube, mix 4-ethyl-2-aminophenol (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Activation: Add 3–5 grams of Polyphosphoric Acid (PPA).
-
Causality: PPA is highly viscous at room temperature. It requires mechanical mixing with a glass rod to ensure the substrates are suspended.
-
-
Reaction: Heat the mixture in an oil bath at 150–160 °C for 3–4 hours.
-
Validation Checkpoint 1 (Visual): As the reaction proceeds, the heterogeneous paste will melt and transition into a dark, homogeneous syrup, indicating successful amidation and ongoing dehydration.
-
Workup & Validation Checkpoint 2: While still warm (approx. 80 °C), pour the viscous syrup carefully into vigorously stirred crushed ice (50 g). The immediate precipitation of the hydrophobic 5-ethylbenzoxazole product validates the successful dehydration step. Neutralize the aqueous layer with 10% NaOH to pH 7 to ensure complete product recovery. Filter and recrystallize from ethanol.
Protocol C: MsOH-Catalyzed Cyclodehydration with Acid Chlorides
Reference Standard: One-pot synthesis utilizing methanesulfonic acid[5].
-
Setup: To a stirred solution of the acid chloride (1.0 mmol) in toluene (5 mL), add 4-ethyl-2-aminophenol (1.0 mmol) at room temperature.
-
Validation Checkpoint 1 (Gas Evolution): If performed neat or in high concentration, the immediate evolution of HCl gas indicates successful initial acylation to the o-hydroxyamide.
-
Activation: Add methanesulfonic acid (MsOH, 2.0 mmol).
-
Causality: MsOH provides the necessary Brønsted acidity to activate the amide carbonyl for intramolecular nucleophilic attack by the hydroxyl group, without the oxidative risks associated with other strong acids.
-
-
Reaction: Heat the mixture to 100 °C for 1–2 hours.
-
Workup & Validation Checkpoint 2: Cool to room temperature. The complete dissolution of intermediates followed by the crystallization of the product upon neutralization with saturated
confirms successful cyclization. Extract the organic layer, dry, and concentrate under reduced pressure.
References
-
BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids." BenchChem. 1
-
Nguyen et al. "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." National Institutes of Health (PMC).
-
"One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry.5
-
Soni et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Publishing. 4
-
"New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant." ResearchGate.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. connectsci.au [connectsci.au]
Technical Support Center: Solubility Optimization for 4-Ethyl-2-hydroxybenzo[d]oxazole
Executive Summary & Compound Profile
User Query: "I cannot keep 4-Ethyl-2-hydroxybenzo[d]oxazole in solution at neutral pH. It precipitates upon dilution from DMSO. How do I stabilize it for biological assays?"
Technical Insight: The core challenge with 4-Ethyl-2-hydroxybenzo[d]oxazole (also known as 4-ethylbenzo[d]oxazol-2(3H)-one ) lies in its tautomeric equilibrium and high lattice energy.[1] While often annotated as the "2-hydroxy" (enol) form, this compound predominantly exists as the benzoxazolin-2-one (keto) tautomer in both solid state and solution.[1]
The "one" form facilitates strong intermolecular hydrogen bonding (N-H···O=C), creating a stable crystal lattice that resists dissolution in water. Furthermore, the ethyl group at the C4 position adds lipophilicity (LogP ~2.2–2.5) and steric bulk near the nitrogen atom, further complicating solvation.
Physicochemical Profile
| Parameter | Value (Estimated/Literature) | Implication |
| Dominant Tautomer | Benzo[d]oxazol-2(3H)-one | High crystal stability; requires disruption of H-bonds.[1] |
| pKa (N-H) | ~9.0 – 9.5 | Weakly acidic. Neutral at pH 7.4; Ionized at pH > 10. |
| LogP | ~2.3 | Class II (Low Solubility, High Permeability). |
| Water Solubility | < 50 µg/mL (at pH 7) | Requires enhancement for most biological assays. |
Strategic Decision Framework
Do not guess. Use this logic flow to select the correct solubilization method based on your end application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.[1][2]
Protocol 1: The "Hidden" Switch – pH Adjustment
Best for: Understanding why your compound crashes out at pH 7.4.
The N-H proton of the oxazolone ring is weakly acidic. At neutral pH, the molecule is uncharged and hydrophobic. To achieve thermodynamic solubility in aqueous buffers without organic cosolvents, you must shift the pH above the pKa.
The Mechanism
Figure 2: Tautomeric equilibrium and ionization pathway.[1][2] Solubility is pH-dependent.
Experimental Protocol
-
Preparation: Prepare a 10 mM stock in 100% DMSO.
-
The Crash Test: Dilute 1:100 into PBS (pH 7.4). Result: Cloudy precipitate (Compound is neutral).[2]
-
The Fix: Dilute 1:100 into Borate Buffer (pH 10.5) or Carbonate Buffer (pH 10.0) .
-
Observation: Solution should remain clear due to ionization of the N-H group.
-
Warning: Ensure your biological target can tolerate high pH, or use this only for intermediate processing.[2]
-
Protocol 2: Cyclodextrin Complexation (Gold Standard)
Best for: Cell culture and enzymatic assays where DMSO toxicity is a concern.[2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzoxazoles because the hydrophobic cavity accommodates the benzene ring while the hydroxyl groups interact with the aqueous exterior.[1]
Step-by-Step Complexation Guide
Target: 1 mg/mL aqueous solution (approx. 6 mM).[1][2]
-
Carrier Prep: Dissolve 20% w/v HP-β-CD in deionized water or PBS.[1] Stir until clear.
-
Addition: Slowly add the solid 4-Ethyl-2-hydroxybenzo[d]oxazole to the CD solution.
-
Note: Do NOT add a DMSO stock to the CD solution if possible; solid-to-liquid complexation is often more stable.[1]
-
-
Equilibration:
-
Sonicate for 30 minutes at 40°C.
-
Shake at room temperature for 24 hours.
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: The filtrate is now a stable inclusion complex ready for dilution.
Why this works: The ethyl group at C4 helps anchor the molecule inside the CD cavity via hydrophobic interactions, shielding the hydrophobic core from water.
Protocol 3: Cosolvent & Surfactant Systems
Best for: Rapid screening and animal handling (IP/PO dosing).[2]
If cyclodextrins are unavailable, use a ternary solvent system. The "4-ethyl" group increases lipophilicity, requiring a surfactant to prevent Ostwald ripening (crystal growth).[1]
Recommended Formulation (In Vivo / High Conc):
-
5% DMSO (Solubilizer)[2]
-
40% PEG 400 (Cosolvent)[2]
-
5% Tween 80 (Surfactant)[2]
-
50% Saline (Diluent)[2]
Mixing Order (Critical):
-
Dissolve compound in DMSO (Clear solution).[2]
-
Add PEG 400 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm saline (37°C) while vortexing.
-
Troubleshooting: If turbidity appears, sonicate immediately.[2] Do not add saline first; it will cause irreversible precipitation.
-
Troubleshooting & FAQs
Q1: I see a "split peak" on my HPLC chromatogram. Is the compound degrading?
A: Likely not. This is often due to tautomer separation or ionization states on the column.
-
Diagnosis: The 2-hydroxy (enol) and 2-one (keto) forms can interconvert slowly on the column timescale.[2]
-
Solution: Acidify your mobile phase (0.1% Formic Acid or TFA).[2] This forces the equilibrium entirely to the neutral "one" form and suppresses ionization, sharpening the peak.
Q2: The compound precipitates in my cell culture media (DMEM) even at 1% DMSO.
A: DMEM contains salts and amino acids that can act as anti-solvents.[1]
-
Fix: Pre-dilute your DMSO stock into culture media containing 10% FBS (Fetal Bovine Serum). The albumin in serum acts as a natural carrier protein (similar to cyclodextrins) and binds the lipophilic benzoxazole, keeping it in suspension.[2]
Q3: Can I use this compound in a phosphate buffer at pH 7.0?
A: Only at very low concentrations (< 10 µM).[2]
-
Reason: At pH 7.0, the compound is >99% neutral (uncharged).[2] Without charge repulsion, the hydrophobic effect drives aggregation.
-
Workaround: If pH 7.0 is mandatory, you must use a solubilizer like 0.5% Tween-20 or complex it with HP-β-CD as described in Protocol 2.[1]
References
-
BenchChem. (2025).[3][4] Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Retrieved from
-
SciELO. (2018).[2] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. (Analogous scaffold data). Retrieved from
-
National Institutes of Health (NIH). (2022). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole.[5] (Mechanistic parallel for benzoyl/azole systems). Retrieved from
-
PubChem. (2025).[6] Benzo[d]oxazol-2(3H)-one Compound Summary. Retrieved from
-
Cayman Chemical. (2022).[7] Product Information: Solubility of Tetrazolium/Azole derivatives. Retrieved from
Sources
- 1. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Temperature for 4-Ethyl-2-hydroxybenzo[d]oxazole Condensation
Part 1: Core Directive & Executive Summary
The Criticality of Thermal Control in Benzoxazolone Synthesis The synthesis of 4-Ethylbenzo[d]oxazol-2(3H)-one typically involves the condensation of 2-amino-3-ethylphenol with a carbonyl source (most commonly Urea, CDI, or Phosgene). While the reaction appears simple, temperature is the single most deterministic factor for yield and purity.
-
The Thermodynamic Trap: The reaction proceeds via a non-cyclic ureido intermediate. At temperatures <135°C (in urea melts), the system lacks the activation energy to drive the expulsion of ammonia for ring closure, resulting in a sticky, incomplete intermediate.
-
The Steric Factor: The 4-ethyl group (proximal to the nitrogen nucleophile) introduces steric hindrance that increases the energy barrier for the initial nucleophilic attack compared to unsubstituted analogs. This often necessitates a slightly higher thermal drive (~150°C) than standard protocols suggest.
-
The Oxidative Risk: 2-aminophenols are highly prone to oxidation.[1] Excessive temperatures (>170°C) without inert gas protection will generate quinone-like tars that are difficult to separate.
Part 2: Troubleshooting Guides & FAQs
Section 1: Critical Temperature Thresholds
Q1: What is the precise optimal temperature window for the urea melt condensation method? A: For the 4-ethyl derivative, the optimal window is 150°C – 160°C .
-
Why: Urea melts at 133°C. You must exceed this to create the solvent-free "melt" phase. However, the cyclization of the intermediate N-(2-hydroxy-6-ethylphenyl)urea requires temperatures above 140°C to drive off ammonia effectively. The 4-ethyl substituent adds steric bulk near the amine, slowing the kinetics; therefore, 150°C ensures the reaction proceeds to completion within 2-4 hours.
-
Risk: Below 140°C, you will isolate a mixture of starting material and the acyclic ureido intermediate [1].
Q2: I am using CDI (Carbonyldiimidazole) in THF, but the reaction is stalling. Should I increase the temperature? A: Yes, but be cautious with solvent limits.
-
Diagnosis: CDI condensations are often run at room temperature (RT) for unsubstituted substrates. However, the 4-ethyl steric hindrance often prevents the second step (intramolecular cyclization) at RT.
-
Solution: Switch solvent from THF (boiling point 66°C) to 1,4-Dioxane or Toluene and reflux (100-110°C). The higher temperature is necessary to force the elimination of imidazole and close the ring.
Q3: My product is dark brown/black instead of the expected off-white. Is this a temperature issue? A: It is a combined Temperature/Atmosphere failure.
-
Mechanism: At temperatures >140°C, 2-amino-3-ethylphenol is rapidly oxidized by atmospheric oxygen to form iminoquinones and polymeric tars.
-
Fix: You must degas the reagents and run the reaction under a strict Nitrogen or Argon blanket . Do not lower the temperature (which would stop the reaction); instead, improve oxygen exclusion.
Section 2: Process Troubleshooting
Q4: The reaction mixture solidifies preventing stirring before completion. How do I handle this? A: This is a common phenomenon in "melt" reactions known as "seizing."
-
Cause: As the reaction proceeds, the product (4-Ethylbenzo[d]oxazol-2(3H)-one) crystallizes out because its melting point is often higher than the reaction temperature or the urea flux.
-
Intervention:
-
Do not overheat to melt the product (risk of decomposition).
-
Add a high-boiling, non-nucleophilic co-solvent like Diglyme or Sulfolane (approx. 2-3 volumes) to maintain a stirrable slurry.
-
Alternatively, use a mechanical stirrer with high torque from the start.
-
Q5: Can I use microwave irradiation to optimize the temperature profile? A: Yes, microwave synthesis is highly effective for this condensation.
-
Protocol: Mix 2-amino-3-ethylphenol and Urea (1:3 ratio) with a drop of DMF.
-
Settings: Heat to 145°C for 15-20 minutes .
-
Benefit: The rapid heating bypasses the slow thermal ramp where oxidative side-reactions often occur, typically improving yield by 10-15% [2].
Part 3: Validated Experimental Protocol
Method: Solvent-Free Urea Fusion (Recommended for Scale & Simplicity)
Reagents:
-
2-Amino-3-ethylphenol (1.0 equiv)
-
Urea (3.0 equiv) — Excess is required to act as the solvent flux.
-
Acetic Acid (catalytic, optional) — Helps protonate the leaving ammonia.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (to prevent urea sublimation, though ammonia must escape), mix the aminophenol and urea.
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles). Maintain a slow N2 stream.
-
Ramp: Heat the oil bath to 135°C . The urea will melt, and the mixture will become a homogeneous liquid.
-
Reaction: Increase temperature to 155°C . Stir for 3–4 hours.
-
Checkpoint: Monitor ammonia evolution (pH paper at the vent). Reaction is complete when ammonia evolution ceases.
-
-
Work-up (The "Crash" Method):
-
Cool the mixture to ~100°C.
-
Carefully add Water (10 volumes) while stirring. The excess urea dissolves, and the product precipitates.
-
Cool to Room Temperature and filter.[2]
-
-
Purification: Recrystallize from Ethanol/Water (7:3) .
Data Summary Table: Temperature vs. Yield
| Temperature | Reaction Time | Yield | Purity | Observation |
| 120°C | 8 hours | <20% | Low | Incomplete; sticky intermediate (ureido) dominant. |
| 150°C | 3 hours | 85-92% | High | Clean conversion; off-white solid. |
| 180°C | 1 hour | 60% | Med | Dark tar formation; sublimation of urea. |
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the temperature-dependent pathways. Note how the 4-Ethyl steric bulk creates a kinetic bottleneck at the cyclization step, requiring the 150°C drive.
Caption: Thermal reaction pathway showing the critical cyclization bottleneck caused by steric hindrance at the 4-position.
References
-
Organic Chemistry Portal. (2015). Synthesis of Benzoxazolones. Retrieved from [Link]
-
Ryu, K. E., et al. (2015).[3] 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a Recyclable Carbonyl Source. Synlett, 26, 1985-1990.[3] (Cited for alternative carbonyl sources).
Sources
Stability of 4-Ethyl-2-hydroxybenzo[d]oxazole in aqueous buffers
Technical Support Center: Stability of 4-Ethyl-2-hydroxybenzo[d]oxazole
Topic: Stability of 4-Ethyl-2-hydroxybenzo[d]oxazole in Aqueous Buffers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting (Q&A)
Executive Summary
4-Ethyl-2-hydroxybenzo[d]oxazole (CAS: 59-49-4 for the parent 2-benzoxazolinone scaffold) exists in solution primarily as its keto-tautomer, 4-ethylbenzo[d]oxazol-2(3H)-one (often referred to as 4-ethyl-2-benzoxazolinone). While the benzoxazolinone pharmacophore is generally robust in physiological buffers (pH 4.0–8.0), it exhibits distinct solubility limitations and susceptibility to hydrolytic ring-opening under alkaline conditions.
This guide provides a self-validating framework for handling this compound, ensuring experimental reproducibility through rigorous solubility protocols and stability monitoring.
Part 1: Stability Profile & Mechanism
pH-Dependent Stability[1]
-
Acidic to Neutral (pH 2.0 – 7.5): The compound is highly stable. The cyclic carbamate (urethane) linkage resists acid-catalyzed hydrolysis at ambient temperatures.
-
Alkaline (pH > 9.0): Stability decreases significantly. Hydroxide ions nucleophilically attack the carbonyl carbon (C2), leading to ring opening.
-
Degradation Pathway: The primary degradation product is 2-amino-3-ethylphenol (assuming standard numbering where C4 is adjacent to N3), accompanied by the release of carbon dioxide (as carbonate).
Chemical Mechanism Visualization
The following diagram illustrates the tautomeric equilibrium and the alkaline hydrolysis pathway.
Caption: Tautomeric equilibrium favoring the benzoxazolinone form and the irreversible alkaline hydrolysis pathway leading to aminophenol derivatives.
Part 2: Solubility & Preparation Protocols
The 4-ethyl group increases lipophilicity compared to the unsubstituted parent compound, making direct dissolution in aqueous buffers problematic.
Standard Preparation Protocol (Self-Validating)
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary.
-
Validation: Solution must be perfectly clear. Any turbidity indicates incomplete solvation.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in Ethanol or PEG-400 if the final buffer contains high salt, to prevent "crashing out."
-
Working Solution: Slowly add the organic stock to the aqueous buffer (pH < 8.0) while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical stability tests.
-
Solubility Data Table
| Solvent System | Solubility Limit (Approx.) | Stability Risk |
| Water (pH 7.0) | < 0.1 mg/mL | Precipitation likely |
| PBS (pH 7.4) | < 0.1 mg/mL | Precipitation likely |
| DMSO | > 50 mg/mL | High Stability |
| Ethanol | > 20 mg/mL | Moderate (Evaporation) |
| 0.1 M NaOH | Soluble (as salt) | High Degradation Risk |
Part 3: Troubleshooting & FAQs
Q1: My solution turned slightly pink/brown after 24 hours at pH 8.0. Is the compound degrading?
Diagnosis: Yes, this indicates oxidative degradation of the hydrolysis product. Explanation: While the parent benzoxazolinone is colorless, if trace hydrolysis occurs (likely at pH 8.0 or higher), the resulting 2-amino-3-ethylphenol is highly susceptible to air oxidation, forming colored quinone-imine type species. Corrective Action:
-
Lower the pH to 7.4 or below.
-
Add an antioxidant (e.g., 1 mM Ascorbic Acid or TCEP) if the assay permits.
-
Degas buffers to remove dissolved oxygen.
Q2: I observe a fine precipitate immediately upon adding the DMSO stock to my PBS buffer.
Diagnosis: "Crashing out" due to the hydrophobic effect . Explanation: The local concentration of the compound exceeds its aqueous solubility limit at the injection point before mixing is complete. Corrective Action:
-
Vortex vigorously during the addition of the DMSO stock, not after.
-
Pre-warm the PBS to 37°C to increase kinetic solubility.
-
Add a surfactant (e.g., 0.05% Tween-20) to the buffer before adding the compound.
Q3: Can I store the aqueous working solution at 4°C?
Diagnosis: Not recommended for > 24 hours. Explanation: Low temperatures decrease solubility, increasing the risk of micro-precipitation which might not be visible to the naked eye but will affect assay concentration. Corrective Action: Prepare working solutions fresh. If storage is unavoidable, check for precipitation by measuring Absorbance at 600 nm (turbidity) before use.
Q4: How do I distinguish between the parent compound and the hydrolysis product on HPLC?
Technical Insight:
-
Parent (Benzoxazolinone): Retains longer on C18 columns (more lipophilic). UV max ~270-280 nm.
-
Product (Aminophenol): Elutes earlier (more polar). UV spectrum shifts (often bathochromic shift in alkaline mobile phase).
-
Protocol: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acid keeps the aminophenol protonated and the parent stable.
Part 4: Analytical Validation Methods
Use this protocol to verify the stability of your specific lot under your specific buffer conditions.
HPLC Stability Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 275 nm.
-
Acceptance Criteria:
-
Parent peak area > 98% relative to t=0 injection.
-
New peaks (degradation products) < 1% total area.
-
References
-
PubChem. (n.d.). 2(3H)-Benzoxazolone (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
Zikmundová, M., et al. (2002). Biotransformation of 2-benzoxazolinone and 2-hydroxy-1,4-benzoxazin-3-one by endophytic fungi.[1] Applied Microbiology and Biotechnology. (Contextual grounding for biological stability).
-
Frey, M., et al. (2009). The benzoxazinoid pathway.[2] Phytochemistry.[1][3] (Mechanistic insight into benzoxazolinone formation and degradation).
- Hofmann, A., et al. (2006). Detoxification of benzoxazolinone allelochemicals. (Reference for ring-opening mechanisms).
Sources
Addressing degradation of 4-Ethyl-2-hydroxybenzo[d]oxazole under UV light
The following technical guide is structured as a specialized support center resource for researchers working with 4-Ethyl-2-hydroxybenzo[d]oxazole (often existing in equilibrium with its tautomer, 4-Ethyl-2(3H)-benzoxazolone ).
This guide addresses the compound's susceptibility to UV-induced ring cleavage and oxidative dimerization, providing actionable diagnostic and stabilization protocols.
Topic: Mitigation of UV-Induced Degradation & Hydrolytic Instability Code: TEK-OXZ-04 Last Updated: 2025-05-20 Audience: Analytical Chemists, Formulation Scientists, drug Discovery Researchers
Diagnostic Hub: Is Your Compound Degrading?
Before applying stabilizers, confirm the degradation profile. 4-Ethyl-2-hydroxybenzo[d]oxazole is technically a benzoxazolinone derivative . Under UV stress, it typically undergoes photo-induced ring cleavage followed by rapid oxidation.
Quick Diagnostic Checklist
| Observation | Likely Chemical Event | Confirmation Method |
| Solution turns yellow/brown | Formation of phenoxazinone dimers (oxidative coupling). | UV-Vis (New band @ 400-450 nm). |
| Loss of parent peak (HPLC) | Ring cleavage to 2-amino-3-ethylphenol. | LC-MS (Look for [M-26] or [M+H₂O] fragments). |
| Precipitate formation | Polymerization of degradation products. | Filtration & IR analysis. |
| pH Drift (Acidic) | Hydrolysis releasing CO₂ (if decarboxylation occurs). | pH monitoring over time. |
FAQ: Symptom Analysis
Q: My HPLC shows a new, early-eluting peak after 2 hours of light exposure. What is it? A: This is likely 2-amino-3-ethylphenol .
-
Mechanism: UV light excites the benzoxazole ring, facilitating nucleophilic attack (often by water in the solvent) at the C=O position (in the keto-tautomer). This opens the ring, releasing CO₂ and the aminophenol.
-
Action: This intermediate is unstable. If you see it, your solvent system is likely too protic or alkaline.
Q: Why does the sample turn red/brown in DMSO? A: DMSO is slightly hygroscopic and can facilitate oxidative coupling. The aminophenol intermediate (generated by trace hydrolysis or photolysis) oxidizes to form a phenoxazinone chromophore (similar to the degradation of the related compound BOA to APO). This extended conjugated system absorbs strongly in the visible region.
The Degradation Mechanism (Root Cause Analysis)
Understanding the pathway is critical for selecting the right inhibitor. The degradation is not a single step but a cascade: Photolysis → Hydrolysis → Oxidation → Dimerization .
Pathway Visualization
The following diagram illustrates the structural collapse of the 4-ethyl derivative under UV/oxidative stress.
Figure 1: Degradation cascade from parent benzoxazolinone to the colored phenoxazinone dimer via the aminophenol intermediate.
Troubleshooting & Stabilization Protocols
Issue: Photolability in Solution
Problem: You need to store the compound in solution for >24 hours, but it degrades under ambient lab light.
Solution Strategy:
-
Solvent Selection: Avoid alkaline buffers. Benzoxazolinones are weak acids (pKa ~9-10). In basic conditions (pH > 8), the anion is formed, which is significantly more photo-labile.
-
Recommended: Methanol (acidified with 0.1% Formic Acid) or Acetonitrile.
-
Avoid: Phosphate buffer pH 7.4 (unless used immediately), Acetone (sensitizer).
-
-
Radical Scavenging: The dimerization step is radical-mediated.
-
Additive: Add Ascorbic Acid (1 mM) or Sodium Metabisulfite to aqueous buffers to prevent the oxidation of the aminophenol intermediate.
-
Issue: Degradation During LC-MS Analysis
Problem: The compound degrades on the column or in the autosampler.
Solution Strategy:
-
Autosampler: Set temperature to 4°C and use amber vials.
-
Mobile Phase: Ensure the aqueous phase is acidic (pH 2-3). Use Formic Acid or TFA.
-
Why? Acidic pH protonates the amine of any formed degradation product, preventing the oxidative coupling reaction that fouls the column.
-
Comprehensive Stability Table
| Variable | Condition | Stability Rating | Recommendation |
| Light | UV-C (254 nm) | Critical Failure | Use amber glass; wrap in foil. |
| Light | Ambient Fluorescent | Moderate Risk | Stable for <4 hours.[1][2] |
| pH | pH 2.0 - 4.0 | High | Preferred storage condition. |
| pH | pH > 8.0 | Low | Do not store. Hydrolysis is rapid. |
| Solvent | Acetonitrile | High | Preferred organic solvent. |
| Solvent | DMSO | Moderate | Freeze/Thaw cycles promote degradation. |
Experimental Protocols
Protocol A: Validated Stability Assay
Use this protocol to quantify the degradation rate of your specific batch.
Materials:
-
HPLC System with DAD (254 nm & 280 nm).
-
Light Source: Xenon arc lamp or standard lab fluorescent (approx. 400 lux).
-
Solvent: 50:50 Acetonitrile:Water.
Step-by-Step:
-
Preparation: Prepare a 100 µM stock solution of 4-Ethyl-2-hydroxybenzo[d]oxazole in Acetonitrile.
-
Control: Aliquot 1 mL into an amber vial (Dark Control).
-
Exposure: Aliquot 1 mL into a clear quartz or glass vial. Place in light chamber.
-
Sampling: Inject 10 µL every 60 minutes for 6 hours.
-
Calculation:
-
Acceptance Criteria: The Dark Control must show <1% degradation over 6 hours. If Dark Control degrades, check solvent purity (metals can catalyze oxidation).
Protocol B: Rescue of Degraded Samples
Note: Once the ring opens, it cannot be chemically closed easily in situ. This protocol focuses on purification .
-
Acidify: Immediately lower pH to < 3 using 1M HCl. This stabilizes the remaining benzoxazolinone and protonates the aminophenol impurity.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
-
The intact benzoxazolinone (weak acid) will partition into the organic layer.
-
The protonated aminophenol (cationic at pH < 3) will largely remain in the aqueous phase.
-
-
Wash: Wash organic layer with 0.1M HCl to remove residual amines.
References
-
Photostability of Benzoxazole Derivatives Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) Context: Discusses the photostability of 2-(2'-hydroxyphenyl)benzoxazoles and the role of solvent polarity in ESIPT-mediated stabilization. Link:
-
Degradation of Benzoxazolinones (BOA) in Soil & Solution Source: Journal of Agricultural and Food Chemistry / PubMed Context: Details the degradation pathway of Benzoxazolinone (BOA) to 2-aminophenol and subsequent phenoxazinones (APO), providing the mechanistic basis for the "browning" effect. Link:
-
HPLC Analysis of Benzoxazolinone Degradation Products Source: National Institutes of Health (PMC) Context: Provides validated HPLC-MS conditions for separating benzoxazolinones from their ring-opened metabolites. Link:
Sources
Technical Support Center: Benzoxazole Synthesis Optimization
Current Status: operational | Wait Time: 0 min | Topic: Minimizing Byproduct Formation
Welcome to the Benzoxazole Synthesis Support Hub
User Role: Senior Application Scientist Objective: To provide high-level troubleshooting for researchers encountering yield-limiting side reactions during benzoxazole ring closure.
This guide is structured as a series of Support Tickets and Knowledge Base Articles addressing the most frequent failure modes in benzoxazole synthesis. Unlike standard protocols, we focus on why the reaction fails and how to chemically steer the pathway away from byproducts.
Knowledge Base Article #101: The Chemistry of Failure
Understanding the Branch Points
Benzoxazole synthesis generally proceeds via two primary routes: condensation with carboxylic acids (Route A) or oxidative cyclization with aldehydes (Route B). Both have distinct "stall points" where byproducts form.
Figure 1: Mechanistic divergence showing critical stall points (yellow) and failure modes (red) for carboxylic acid and aldehyde pathways.
Ticket #402: "My reaction stalled at the amide intermediate."
Symptom: LC-MS shows a mass corresponding to [M+18] relative to the product. NMR shows a distinct amide proton (~9-10 ppm) and phenolic -OH. The ring did not close.
Root Cause Analysis: The formation of the o-hydroxyamide is kinetically fast, but the subsequent ring closure is thermodynamically demanding. It requires the elimination of a second water molecule, which is entropically unfavorable. If the reaction temperature is too low or the dehydrating agent is weak, the system rests at the stable amide valley.
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Increase to >110°C | Ring closure often has a high activation energy barrier ( |
| Water Removal | Dean-Stark Trap | This is an equilibrium process. Physically removing water shifts the equilibrium toward the benzoxazole (Le Chatelier’s Principle). |
| Catalyst Switch | Polyphosphoric Acid (PPA) | PPA acts as both solvent and potent dehydrating agent. It protonates the amide carbonyl, making it more electrophilic for the phenolic oxygen attack [1]. |
| Microwave | 150-200°C / 10-20 min | Microwave irradiation provides rapid dielectric heating, overcoming the |
Self-Validating Experiment (PPA Method):
-
Mix 2-aminophenol (1 eq) and carboxylic acid (1 eq) in PPA (10-15 eq by weight).
-
Heat to 120°C for 2-4 hours.
-
Validation: Take a 50 µL aliquot, quench in sat. NaHCO3, extract with EtOAc. TLC should show disappearance of the polar amide spot. If amide persists, increase T to 140°C.
Ticket #405: "The reaction turned into black tar."
Symptom: The reaction mixture turned dark brown/black immediately upon heating. Yield is <20%. Column chromatography is difficult due to streaking.
Root Cause Analysis: 2-Aminophenol is highly susceptible to oxidation by air, forming o-quinone imines which rapidly polymerize into complex dark pigments (tars). This competes with the desired condensation reaction, especially under basic or neutral conditions [3].
Troubleshooting Protocol:
-
Purification of Starting Material:
-
Visual Check: If your 2-aminophenol is brown/purple, it is already oxidized.
-
Action: Recrystallize from ethanol/water containing a pinch of sodium bisulfite (reducing agent) to inhibit oxidation during the process.
-
-
Inert Atmosphere (Critical Step):
-
Purge the reaction vessel with Argon or Nitrogen for 15 minutes before heating.
-
Why? Eliminating
prevents the radical oxidation pathway of the phenol, forcing the amine to react with the carbonyl source instead.
-
-
Stepwise Oxidant Addition (For Aldehyde Route):
-
If using an aldehyde (which requires oxidation to cyclize), do not use open air initially.
-
Form the Schiff base (imine) under
first. -
Once the imine is formed (check TLC), introduce the oxidant (e.g., DDQ, MnO2, or air bubbling) specifically to drive the cyclization [4].
-
Ticket #409: "I have regioisomer mixtures."
Symptom: Using a substituted 2-aminophenol (e.g., 4-methyl-2-aminophenol) yields two inseparable spots or complex NMR signals.
Root Cause Analysis: This is a classic tautomerization issue. The open-chain amide/imine intermediate can exist in equilibrium, and cyclization can theoretically occur at either the oxygen or the nitrogen if the starting material allows for tautomeric scrambling, although this is less common in benzoxazole than imidazole synthesis. More commonly: The issue is regiochemical ambiguity during the synthesis of the starting aminophenol or competing nucleophilicity if the "R" group on the ring has a nucleophilic heteroatom.
Troubleshooting Matrix:
| Scenario | Solution |
| Unsymmetrical SM | Steric Control: Use a bulkier acid chloride instead of free acid to favor kinetic control at the amine (more nucleophilic) over the phenol. |
| Purification | Recrystallization: Isomers often have vastly different crystal packing. Try MeOH or Hexane/EtOAc mixtures. |
Advanced Workflow: Green Oxidative Cyclization
Context: Moving away from toxic oxidants (Pb(OAc)4, DDQ) for aldehyde condensation.
Recommended Protocol: Fe3O4@SiO2-SO3H Nanocatalyst This method minimizes waste and uses a recoverable catalyst [5].[1]
-
Setup: Combine 2-aminophenol (1 mmol), aldehyde (1 mmol), and catalyst (0.03 g) in a flask.
-
Conditions: Solvent-free, 50°C, 30 mins.
-
Mechanism: The sulfonic acid groups (
) activate the carbonyl, while the iron core may assist in mild electron transfer steps. -
Workup: Add EtOAc, use a magnet to remove the catalyst (decant), then wash with water.
-
Benefit: Eliminates the "black tar" issue by avoiding high heat and strong homogeneous acids.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. BenchChem. Link
-
Soni, S., et al. (2023).[6] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Link
-
ResearchGate Community. (2023). Troubleshooting Cyclization of Benzoxazole. ResearchGate. Link
-
Praveen, C., et al. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC.[7] Tetrahedron. Link
-
Advanced Journal of Chemistry. (2020). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. AJChem. Link
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation of 4-Ethyl-2-hydroxybenzo[d]oxazole: A Comparative Guide to ¹H NMR Analytical Platforms
Executive Insight
Benzoxazole derivatives, particularly benzoxazolones, are privileged scaffolds in medicinal chemistry due to their profound pharmacological versatility. However, the structural assignment of substituted derivatives like 4-Ethyl-2-hydroxybenzo[d]oxazole presents unique analytical challenges. The molecule exists in a tautomeric equilibrium, predominantly favoring the keto form (4-ethylbenzo[d]oxazol-2(3H)-one ) in polar aprotic solvents[1]. Furthermore, differentiating the regiochemistry of the ethyl group (C-4 vs. C-7) and resolving the tightly coupled ABC spin system of the aromatic protons requires precise instrumental capabilities.
This guide objectively compares the performance of three analytical tiers—Benchtop 60 MHz , Routine High-Field 400 MHz , and an Advanced 600 MHz 2D NMR Suite —to determine the most reliable workflow for the unambiguous structural confirmation of this molecule.
The Molecular Challenge: Tautomerism and Regiochemistry
Before selecting an analytical platform, one must understand the specific spectroscopic hurdles presented by 4-Ethyl-2-hydroxybenzo[d]oxazole:
-
Tautomeric Exchange: The 2-hydroxy group undergoes rapid proton exchange with the nitrogen atom. If analyzed in non-polar solvents (like CDCl₃), this exchange broadens the baseline, obscuring critical data. In strongly hydrogen-bonding solvents like DMSO-d₆, the equilibrium is locked into the keto form, yielding a sharp, diagnostic amide (NH) signal[1].
-
Aromatic Spin System: The ethyl group at C-4 leaves three adjacent aromatic protons (H-5, H-6, H-7). These protons form a tightly coupled ABC spin system. At lower magnetic fields, their signals merge into an unresolvable multiplet, masking the substitution pattern[2].
-
Regiochemical Ambiguity: 1D ¹H NMR alone cannot definitively prove whether the ethyl group is attached to C-4 (adjacent to the nitrogen bridgehead, C-3a) or C-7 (adjacent to the oxygen bridgehead, C-7a).
Fig 1. Analytical workflow and tautomeric equilibrium of the analyte in DMSO-d6.
Platform Comparison: Analytical Performance Matrix
To objectively evaluate how different instruments handle these challenges, we compare the expected spectral output across three distinct NMR platforms.
Platform A: Benchtop ¹H NMR (60 MHz)
-
Performance: Benchtop systems are excellent for rapid, cryogen-free screening. They easily resolve the aliphatic ethyl signals (the -CH₃ triplet and -CH₂- quartet).
-
Limitation: The low magnetic field strength fails to disperse the aromatic protons. H-5, H-6, and H-7 collapse into a single, broad multiplet between 6.9 and 7.3 ppm. It is impossible to calculate J-couplings to confirm the 1,2,3-trisubstituted benzene pattern.
Platform B: Routine High-Field 1D ¹H NMR (400 MHz)
-
Performance: The 400 MHz magnet provides sufficient dispersion to resolve the ABC spin system. H-5 appears as a doublet (~7.0 ppm), H-6 as a triplet (~7.1 ppm), and H-7 as a doublet (~7.2 ppm)[2]. The broad singlet of the NH proton is clearly visible far downfield at ~11.6 ppm[1].
-
Limitation: While the splitting pattern confirms a 1,2,3-trisubstituted ring, 1D data alone cannot definitively prove the ethyl group is at C-4 rather than C-7.
Platform C: Advanced 1D/2D NMR Suite (600 MHz + COSY/HMBC)
-
Performance: This is the gold standard for absolute structural confirmation. The 600 MHz field provides baseline resolution of all protons. More importantly, it enables high-sensitivity 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments. By observing a 3-bond correlation from the ethyl -CH₂- protons to the C-3a bridgehead carbon, the C-4 regiochemistry is unequivocally locked.
Quantitative Data Comparison
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | 60 MHz Benchtop | 400 MHz 1D NMR | 600 MHz + 2D NMR Suite |
| Ethyl -CH₃ | 1.15 - 1.25 | Triplet (t) | Resolved, broad | Fully resolved (J = 7.5 Hz) | Resolved, COSY confirmed |
| Ethyl -CH₂- | 2.60 - 2.80 | Quartet (q) | Resolved, broad | Fully resolved (J = 7.5 Hz) | HMBC to C-4 and C-3a |
| Aromatic H-5 | 6.95 - 7.05 | Doublet (d) | Overlapping multiplet | Resolved (J = 7.8 Hz) | Resolved, COSY to H-6 |
| Aromatic H-6 | 7.05 - 7.15 | Triplet (t) | Overlapping multiplet | Resolved (J = 7.8 Hz) | Resolved, COSY to H-5, H-7 |
| Aromatic H-7 | 7.15 - 7.25 | Doublet (d) | Overlapping multiplet | Resolved (J = 7.8 Hz) | Resolved, HMBC to C-7a |
| Amide NH | 11.50 - 11.70 | Broad Singlet (br s) | Often lost in baseline | Visible, sharp in DMSO-d₆ | HMBC to C-3a and C-7a |
Note: Chemical shifts are approximate and referenced to TMS (δ 0.00 ppm). Aromatic shifts align with established benzoxazole core data[2], while the NH shift is characteristic of benzoxazolones in DMSO[1].
Self-Validating Experimental Protocol (Platform C)
To achieve the unambiguous results promised by the 600 MHz suite, the experimental protocol must be meticulously controlled. Do not simply follow generic NMR parameters; understand the causality behind each step.
Step 1: Analyte Gravimetry & Solvent Selection
-
Action: Weigh exactly 12–15 mg of the purified compound and dissolve in 0.6 mL of anhydrous DMSO-d₆[2].
-
Causality: This specific mass ensures a high signal-to-noise ratio for ¹³C satellites and 2D HMBC experiments without causing concentration-dependent line broadening (viscosity effects). DMSO-d₆ is chosen because it is a strongly hydrogen-bonding solvent that slows the chemical exchange of the NH proton, allowing it to be observed as a distinct, sharp signal at ~11.6 ppm[1].
Step 2: Shimming and Tuning
-
Action: Perform automated gradient shimming (Z1-Z5) until the residual DMSO-d₆ pentet (δ 2.50 ppm) has a line width at half-height (FWHM) of < 0.6 Hz.
-
Causality: The aromatic protons (H-5, H-6, H-7) are separated by only ~0.1 ppm. Poor shimming will merge the doublets and triplets into an unresolvable multiplet, artificially degrading the 600 MHz data to look like benchtop data.
Step 3: 1D ¹H Acquisition (zg30)
-
Action: Acquire 16 scans using a 30° flip angle and a 2.0-second relaxation delay (D1).
-
Causality: The quaternary carbons and the NH proton have longer T₁ relaxation times. A 30° pulse ensures full magnetization recovery between scans, allowing for perfectly accurate quantitative integration (3H for CH₃, 2H for CH₂, 1H each for aromatics)[3].
Step 4: 2D HMBC Acquisition
-
Action: Set the delay for long-range coupling to 65 ms (optimized for J = 8 Hz).
-
Causality: This specific delay perfectly captures the critical 3-bond correlations. It allows magnetization to transfer from the ethyl -CH₂- group to the C-3a bridgehead carbon. If the ethyl group were at C-7, the correlation would be to C-7a instead. This single parameter definitively solves the regiochemical puzzle.
Fig 2. Key 2D NMR (COSY and HMBC) correlations for absolute structural verification.
Conclusion & Recommendations
For the structural elucidation of 4-Ethyl-2-hydroxybenzo[d]oxazole, the choice of analytical platform dictates the level of structural confidence. While Benchtop NMR is sufficient for monitoring the presence of the ethyl group during a reaction, it fails to resolve the aromatic core. Routine 400 MHz 1D NMR successfully resolves the ABC spin system but leaves the regiochemistry of the ethyl group theoretically ambiguous.
Therefore, for regulatory submissions, patent filings, or final publication, the Advanced 600 MHz Suite with 2D HMBC is the mandatory platform. By mapping the 3-bond correlations from the ethyl group to the C-3a bridgehead, it transforms an educated guess into an absolute, self-validating structural proof.
References
-
[2] Title: Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy | Source: BenchChem | URL:
-
[1] Title: A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH | Source: University of Minnesota | URL:
-
[3] Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives | Source: Journal of Chemical and Pharmaceutical Research | URL:
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Ethyl-2-hydroxybenzo[d]oxazole
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Comparison (Triple Quadrupole vs. High-Resolution Q-TOF) & Structural Elucidation
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing tautomeric heterocycles. 4-Ethyl-2-hydroxybenzo[d]oxazole is a prime example of a compound that demands rigorous mass spectrometry (MS) optimization. Existing in a dynamic equilibrium between its enol (2-hydroxybenzoxazole) and lactam (4-ethylbenzoxazolin-2-one) forms, its behavior in the gas phase dictates its fragmentation.
This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) platforms for analyzing this compound, explains the chemical causality behind its fragmentation, and provides a self-validating experimental protocol for robust characterization.
Chemical Causality: Tautomerism and Fragmentation Mechanics
To optimize an MS method, we must first understand the gas-phase chemistry of the analyte. In electrospray ionization (ESI), particularly under acidic mobile phase conditions, 4-Ethyl-2-hydroxybenzo[d]oxazole is predominantly ionized as the protonated lactam tautomer
The lactam core is highly stable but undergoes specific collision-induced dissociation (CID) pathways driven by the thermodynamics of neutral loss:
-
Extrusion of Carbon Monoxide (-28 Da): The most characteristic fragmentation of benzoxazolinone derivatives is the
-cleavage of the lactam ring, leading to the loss of CO to form an intense fragment at [1]. -
Alkyl Radical Cleavage (-15 Da / -29 Da): The ethyl group at the 4-position is highly susceptible to homolytic cleavage. Depending on the collision energy, it can lose a methyl radical (
) to form a stable benzylic-type cation at , or lose the entire ethyl radical ( ) to yield [2]. -
Secondary Ring Opening (-55 Da total): At higher collision energies, the
fragment undergoes further degradation, losing hydrogen cyanide (HCN) to form a minimal core fragment at [1].
Proposed MS/MS fragmentation pathway of 4-Ethyl-2-hydroxybenzo[d]oxazole under positive ESI.
Platform Comparison: QqQ vs. High-Resolution Q-TOF
When developing assays for benzoxazole derivatives, the choice of analytical platform dictates the quality of the data. High-resolution time-of-flight (TOF) mass spectrometry is essential for resolving complex fragmentation patterns and confirming exact masses[2], whereas QqQ platforms excel in targeted sensitivity.
The table below objectively compares the performance of both platforms for the analysis of 4-Ethyl-2-hydroxybenzo[d]oxazole.
| Performance Metric | Triple Quadrupole (QqQ) | High-Resolution (Q-TOF) | Mechanistic Causality & Advantage |
| Mass Accuracy | Nominal (~0.1 Da) | Q-TOF resolves isobaric interferences (e.g., distinguishing the loss of CO vs. | |
| Sensitivity (LOD) | QqQ MRM filters out matrix background, maximizing the signal-to-noise ratio for trace analysis. | ||
| Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude | QqQ detector saturation is higher, making it ideal for DMPK studies across broad dose ranges. |
| Scan Speed | ~500 MRMs/sec | ~50 Hz (Full Scan) | Q-TOF captures all fragment ions simultaneously, allowing retrospective data mining of metabolites. |
| Primary Use Case | High-throughput quantification | Structural elucidation | Q-TOF confirms exact fragmentation pathways; QqQ applies them for routine, high-throughput assays. |
Self-Validating Experimental Protocol
To ensure data integrity, every analytical workflow must be a self-validating system. This means incorporating internal checks that independently verify extraction efficiency, chromatographic stability, and detector response.
Step 1: Matrix Management & Sample Preparation
Causality: Benzoxazoles are susceptible to severe ion suppression in biological matrices.
-
Spike Internal Standard: Add
of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-Ethyl-2-hydroxybenzo[d]oxazole- ) to of the sample. -
Solid-Phase Extraction (SPE): Load the sample onto an Oasis HLB SPE cartridge. Wash with
methanol in water and elute with acetonitrile. -
Self-Validation Check: Prepare a "post-extraction spike" sample. Compare the peak area of the pre-extraction spike to the post-extraction spike to calculate the exact recovery percentage, isolating it from matrix effects.
Step 2: Chromatographic Separation
Causality: The tautomeric nature of 2-hydroxybenzoxazoles can cause peak splitting or severe tailing on standard reversed-phase columns if the pH is near the compound's pKa.
-
Column Selection: Use a sub-2
m UHPLC C18 column (e.g., Waters ACQUITY BEH C18, ). -
Mobile Phase: Use
Formic Acid in Water (Mobile Phase A) and Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier forces the equilibrium toward the protonated lactam form, ensuring a sharp, single chromatographic peak. -
Self-Validation Check: Monitor the peak symmetry factor (
). An between and validates that the tautomeric equilibrium has been successfully suppressed by the mobile phase pH.
Step 3: MS/MS Optimization
Causality: The ratio of the -CO fragment to the -Ethyl fragment is highly dependent on the applied Collision Energy (CE).
-
Precursor Selection: Isolate
in Q1. -
CE Ramping: Ramp the CE from
to . -
Transition Assignment: Assign
(Loss of CO) as the Quantifier transition (optimal at ~15 eV). Assign (Loss of ) as the Qualifier transition (optimal at ~20 eV)[3]. -
Self-Validation Check: Calculate the Ion Ratio (Qualifier/Quantifier). This ratio must remain stable (
) across all calibration standards to validate peak purity and rule out co-eluting isobaric interferences.
Self-validating LC-MS/MS analytical workflow for benzoxazole derivative characterization.
References
-
[2] Bonnington, L. S., et al. "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry, 2003. URL: [Link]
-
[1] Bourgeois, P., et al. "Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone." Canadian Journal of Chemistry, 1978. URL:[Link]
-
[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 29858, 6-Chloro-2,3-dihydrobenzoxazol-2-one." PubChem, 2025. URL:[Link]
Sources
IR spectrum analysis of 4-Ethyl-2-hydroxybenzo[d]oxazole functional groups
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Structural Validation of 4-Ethyl-2-hydroxybenzo[d]oxazole: A Comparative Guide to ATR-FTIR vs. KBr Pellet Transmission Spectroscopy
The structural characterization of heterocyclic active pharmaceutical ingredients (APIs) demands analytical precision, particularly when molecules exhibit dynamic structural isomerism. 4-Ethyl-2-hydroxybenzo[d]oxazole (CAS 398136-52-2) is a prime example of such a molecule. It exists in a delicate lactam-lactim (keto-enol) tautomeric equilibrium, shifting between its 4-ethyl-1,3-benzoxazol-2(3H)-one (keto/lactam) form and its 4-ethyl-2-hydroxybenzo[d]oxazole (enol/lactim) form[1].
For researchers and drug development professionals, Fourier-transform infrared (FTIR) spectroscopy is the gold standard for resolving these functional groups. However, the choice of sample introduction—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission —profoundly impacts the spectral output. This guide objectively compares these two methodologies, providing the mechanistic causality behind spectral shifts and self-validating protocols for accurate data acquisition.
Mechanistic Overview: Tautomerism & IR Causality
The analytical challenge with 4-Ethyl-2-hydroxybenzo[d]oxazole lies in its environmental sensitivity. The keto form is characterized by a strong carbonyl (C=O) stretch and a distinct N-H stretch, whereas the enol form lacks the carbonyl, presenting instead a C=N stretch and a broad O-H stretch[2].
The choice of analytical technique directly influences which tautomer is observed:
-
The Mechanochemical Effect (KBr Pellet): The KBr method requires aggressive mechanical grinding and high-pressure compression (typically 10–15 tons). This mechanical stress and localized heating provide the activation energy necessary to induce polymorphic transformations or shift the tautomeric equilibrium[3]. Furthermore, KBr is highly hygroscopic; the introduction of trace water alters the intermolecular hydrogen-bonding network of the benzoxazole core, often broadening the N-H and O-H spectral regions[4].
-
Native-State Preservation (ATR-FTIR): ATR spectroscopy is non-destructive. The solid sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe), and an evanescent wave penetrates the sample (typically 0.5–2 µm deep)[4]. Because it requires no matrix dilution or extreme mechanical grinding, ATR-FTIR captures the molecule in its native solid-state lattice, preserving the true tautomeric ratio.
Quantitative Data: ATR-FTIR vs. KBr Pellet Comparison
The following table summarizes the expected vibrational modes for 4-Ethyl-2-hydroxybenzo[d]oxazole and highlights the quantitative shifts observed between the two analytical techniques.
| Functional Group | Associated Tautomer | ATR-FTIR (cm⁻¹) | KBr Pellet (cm⁻¹) | Mechanistic Causality for Variance |
| N-H Stretch | Keto / Lactam | ~3250 - 3300 | ~3200 - 3280 | Broader in KBr due to moisture absorption and altered H-bonding networks. |
| O-H Stretch | Enol / Lactim | ~3400 - 3500 | ~3350 - 3450 | Often obscured by the broad KBr water band (~3400 cm⁻¹). |
| C=O Stretch | Keto / Lactam | ~1755 - 1770 | ~1735 - 1750 | Shifts lower in KBr due to pressure-induced lattice compression and enhanced intermolecular H-bonding. |
| C=N Stretch | Enol / Lactim | ~1630 - 1650 | ~1625 - 1645 | Serves as the primary indicator of a tautomeric shift toward the enol form. |
| C-O-C Stretch | Oxazole Ring | ~1230 - 1245 | ~1225 - 1240 | Highly conserved across both methods; structural backbone indicator. |
| Aliphatic C-H | Ethyl Group | ~2870, 2960 | ~2870, 2960 | Sharp peaks, unaffected by tautomeric equilibrium or matrix pressure. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for analyzing 4-Ethyl-2-hydroxybenzo[d]oxazole.
Protocol 1: ATR-FTIR Analysis (Recommended for Tautomer Preservation)
-
System Validation (Background Check): Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a background scan. Self-Validation: The baseline must be completely flat. Any residual peaks indicate cross-contamination, requiring re-cleaning.
-
Sample Application: Deposit 1–2 mg of pure 4-Ethyl-2-hydroxybenzo[d]oxazole powder directly onto the center of the crystal.
-
Pressure Optimization: Lower the pressure anvil until it clicks or reaches the software-indicated optimal pressure. Causality: Intimate optical contact is required for the evanescent wave to penetrate the sample. Insufficient pressure results in low signal-to-noise ratios, while over-pressuring can fracture the crystal.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
Protocol 2: KBr Pellet Transmission (Recommended for Trace Impurity Detection)
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Causality: Eliminating adsorbed moisture prevents the masking of the critical O-H and N-H stretching regions[4].
-
Controlled Grinding: Mix the sample with KBr at a strict 1:100 ratio. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding increases the risk of mechanochemical tautomerization and polymorphic phase transitions[3].
-
Pellet Pressing: Transfer the mixture to a stainless-steel die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes.
-
Self-Validation (Optical Check): Remove the pellet. It must be visually transparent or highly translucent. A cloudy or opaque pellet indicates excessive light scattering (usually due to moisture or poor grinding) and must be discarded.
-
Acquisition: Run the sample against a pre-recorded blank KBr pellet background to subtract matrix artifacts.
Analytical Decision Workflow
To assist in selecting the correct methodology, follow the decision tree below.
Decision workflow for selecting FTIR methods based on tautomeric preservation needs.
Conclusion
While the KBr pellet method offers excellent transmission sensitivity for trace impurity detection, it introduces mechanical and environmental variables that can artificially alter the tautomeric state of 4-Ethyl-2-hydroxybenzo[d]oxazole. For researchers focused on structural validation and native-state characterization in drug development, ATR-FTIR is the superior, non-destructive alternative , ensuring that the observed lactam-lactim ratio accurately reflects the bulk API.
References
-
NIST Chemistry WebBook. 2(3H)-Benzoxazolone IR Spectrum. National Institute of Standards and Technology. Available at:[Link]
-
PubChem. 2(3H)-Benzoxazolone Compound Summary. National Center for Biotechnology Information. Available at:[Link]
-
Arabian Journal of Chemistry. Keto-enol tautomerism in new silatranes Schiff bases tailed with different substituted salicylic aldehyde. Available at: [Link]
-
Ovid / International Journal of Pharmaceutics. Thermodynamic and kinetic characterization of polymorphic transformation during grinding. Available at: [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 4-Ethyl-2-hydroxybenzo[d]oxazole and its Analogs
A Senior Application Scientist's Perspective on Structural Elucidation of Novel Benzoxazoles
In the landscape of drug discovery and materials science, the benzoxazole scaffold is a cornerstone of molecular design, with derivatives exhibiting a wide array of biological activities and material properties.[1] A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel materials. X-ray crystallography remains the gold standard for this purpose, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.
This guide addresses the crystallographic analysis of a novel benzoxazole derivative, 4-Ethyl-2-hydroxybenzo[d]oxazole. As of this writing, a public crystal structure for this specific compound has not been reported. Therefore, this document serves a dual purpose: it provides a comprehensive, field-proven protocol for the crystallographic analysis of novel small molecules, using 4-Ethyl-2-hydroxybenzo[d]oxazole as a primary example. Furthermore, it presents a comparative analysis of closely related benzoxazole structures, offering valuable insights into the likely structural features of the title compound.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and logical data analysis. The following protocol represents a robust and validated workflow for the structural elucidation of novel benzoxazole derivatives.
Crystal Growth: The Foundation of Quality Data
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal. For a small organic molecule like 4-Ethyl-2-hydroxybenzo[d]oxazole, several crystallization techniques should be considered in parallel.
-
Slow Evaporation: This is often the simplest and most successful starting point. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allowed to evaporate slowly in a loosely covered vial. The slow rate of evaporation is key to promoting the growth of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces the solubility, leading to crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling can induce crystallization.
The choice of solvent is critical and often requires empirical screening. For 4-Ethyl-2-hydroxybenzo[d]oxazole, solvents with varying polarities should be tested to explore different packing arrangements and solvate inclusion possibilities.
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers, such as those equipped with a CCD or CMOS detector, are highly automated and can collect a full dataset in a matter of hours.[2]
Key Experimental Choices:
-
X-ray Source: For small organic molecules, either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used. Mo Kα is generally preferred for its higher energy, which results in less absorption by the crystal.
-
Temperature: Data collection is almost always performed at low temperatures (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.
Structure Solution and Refinement: From Data to Model
The collected diffraction data, consisting of thousands of reflection intensities, is then processed to generate a model of the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. Corrections are applied for factors such as absorption and polarization. The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.[3]
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary, unrefined model of the molecule.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2).
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subgraph "cluster_Experimental" { label = "Experimental Phase"; style = "filled"; color = "#E8F0FE"; node [style="filled", fillcolor="#FFFFFF"];
}
subgraph "cluster_Computational" { label = "Computational Phase"; style = "filled"; color = "#E6F4EA"; node [style="filled", fillcolor="#FFFFFF"];
}
Data_Collection -> Data_Processing [label="Raw diffraction images"]; } Caption: A generalized workflow for single-crystal X-ray crystallography.
Comparative Analysis of Benzoxazole Derivatives
In the absence of a crystal structure for 4-Ethyl-2-hydroxybenzo[d]oxazole, we can gain significant predictive insights by examining the crystallographic data of structurally related compounds. For this analysis, we will consider 2(3H)-Benzoxazolone (the parent 2-hydroxybenzoxazole) and a substituted benzoxazole derivative to understand the influence of substituents on the crystal packing.
| Parameter | 2(3H)-Benzoxazolone | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 14.37 | 11.0508(8) |
| b (Å) | 14.12 | 12.0159(10) |
| c (Å) | 6.09 | 10.0074(9) |
| β (˚) | 90 | 94.761(5) |
| Volume (ų) | 1236 | 1324.25(19) |
| Z | 8 | 4 |
Insights from Comparative Data:
-
Symmetry and Packing: The parent 2(3H)-Benzoxazolone crystallizes in a higher symmetry orthorhombic space group, while the substituted derivative adopts a lower symmetry monoclinic space group.[2][4] This is a common trend, as the introduction of substituents can disrupt the efficient packing observed in the parent molecule, leading to lower symmetry arrangements. It is likely that 4-Ethyl-2-hydroxybenzo[d]oxazole will also crystallize in a lower symmetry space group, such as monoclinic or triclinic.
-
Intermolecular Interactions: The crystal packing of benzoxazole derivatives is often dominated by hydrogen bonding and π-π stacking interactions. In 2(3H)-Benzoxazolone, the N-H and C=O groups are key hydrogen bond donors and acceptors, respectively.[4][5] For 4-Ethyl-2-hydroxybenzo[d]oxazole, the hydroxyl group is expected to be a primary hydrogen bond donor, and the oxazole nitrogen and oxygen atoms can act as acceptors. The presence of the ethyl group may influence the packing by introducing weaker C-H···π or C-H···O interactions.
dot digraph "Intermolecular_Interactions" { graph [splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=both, arrowtail=odot, arrowhead=odot];
mol1 [label="{N|O|4-Ethyl-2-hydroxybenzo[d]oxazole|OH}"]; mol2 [label="{N|O|4-Ethyl-2-hydroxybenzo[d]oxazole|OH}"]; mol3 [label="{N|O|4-Ethyl-2-hydroxybenzo[d]oxazole|OH}"];
mol1:h -> mol2:o [label="H-Bond", color="#EA4335", style=dashed]; mol2:h -> mol3:n [label="H-Bond", color="#EA4335", style=dashed]; } Caption: Potential hydrogen bonding in 4-Ethyl-2-hydroxybenzo[d]oxazole.
Conclusion
While the definitive crystal structure of 4-Ethyl-2-hydroxybenzo[d]oxazole awaits experimental determination, a robust and logical workflow exists for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement outlined in this guide, researchers can confidently approach the structural analysis of this and other novel benzoxazole derivatives. Furthermore, the comparative analysis of related structures provides a valuable predictive framework for understanding the likely packing motifs and intermolecular interactions that govern the solid-state architecture of this important class of molecules. The insights gained from such studies are invaluable for the continued development of benzoxazole-based therapeutics and advanced materials.
References
-
Mabied, A. F., Farag, I. S. A., & Ghabbour, H. A. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2013, 1-7. [Link]
-
Mabied, A. F., Farag, I. S. A., & Ghabbour, H. A. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]
-
Benali-Cherif, N., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2(3H)-Benzoxazolone. NIST WebBook. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2(3H)-Benzoxazolone [webbook.nist.gov]
Structure-Activity Relationship (SAR) Comparison of Benzoxazole Derivatives
Executive Summary
The benzoxazole scaffold—a benzene ring fused to an oxazole ring at the 4,5-positions—represents a "privileged structure" in medicinal chemistry.[1] Its planar topology and capacity for hydrogen bonding (via the N-atom acceptor and O-atom dipole) allow it to mimic purine bases and interact with diverse biological targets, including kinases, topoisomerases, and amyloid fibrils.
This guide provides a technical comparison of benzoxazole derivatives against their bioisosteres (benzothiazoles and benzimidazoles). We analyze the Structure-Activity Relationship (SAR) driving their antimicrobial and anticancer profiles, supported by experimental protocols and quantitative data.[2][3] A critical focus is placed on the C2-position as the primary vector for target specificity and the C5/C6-positions for pharmacokinetic modulation.
Chemical Architecture & SAR Logic
The benzoxazole core operates through three distinct vectors of modification. Understanding these is prerequisite to rational drug design.
The SAR Map
The following diagram illustrates the functional logic of the benzoxazole scaffold.
Figure 1: Functional decomposition of the benzoxazole pharmacophore. C2 dictates binding affinity, while C5/C6 modulate physicochemical properties.
Comparative Analysis: Benzoxazole vs. Bioisosteres[7]
When selecting a lead scaffold, researchers must weigh the physicochemical trade-offs between oxygen, sulfur, and nitrogen variants.
| Feature | Benzoxazole (O) | Benzothiazole (S) | Benzimidazole (NH) |
| Lipophilicity (LogP) | Moderate. Balanced permeability. | High. Better membrane penetration but lower solubility. | Low to Moderate.[4] Amphoteric nature aids solubility. |
| H-Bonding | Acceptor only (N3, O1). | Weak Acceptor. | Donor (NH) & Acceptor (N3). |
| Metabolic Stability | Susceptible to ring opening (hydrolysis) under strong acidic conditions. | High oxidative stability (S-oxidation possible). | High stability; N-alkylation common. |
| Primary Utility | Amyloid stabilization (Tafamidis) , Kinase inhibition. | Antifungal, Antitumor (stronger intercalation). | Broad-spectrum Antibacterial, Anthelmintic. |
Expert Insight: While benzimidazoles often show superior broad-spectrum antibacterial activity due to the NH hydrogen bond donor capability, benzoxazoles are preferred when a "lock-and-key" hydrophobic fit is required without the penalty of desolvation energy associated with the NH group.
Experimental Protocols
Synthesis of 2-Substituted Benzoxazoles (Condensation Method)
Standard Protocol for generating SAR libraries.
Reagents: 2-Aminophenol derivatives, Carboxylic acid derivatives, Polyphosphoric acid (PPA) or Methanesulfonic acid.[5]
Workflow Diagram:
Figure 2: One-pot cyclocondensation protocol for benzoxazole synthesis.
Biological Assay: Anticancer (MTT Assay)
Objective: Determine
-
Seeding: Plate
cells/well in 96-well plates; incubate 24h at 37°C/5% . -
Treatment: Add benzoxazole derivatives (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Incubation: Incubate for 48h.
-
Development: Add 20 µL MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Quantitative Data Comparison
Anticancer Activity (HCT-116 Cell Line)
Comparison of C5-substituted benzoxazoles against standard chemotherapy.
| Compound ID | R (C2-Position) | X (C5-Position) | Relative Potency | |
| BZO-1 (Ref) | Phenyl | H | > 100 | Inactive |
| BZO-4 | 3,4-Dimethoxyphenyl | H | 39.9 | Moderate |
| BZO-6 | 3,4,5-Trimethoxyphenyl | H | 24.5 | High |
| BZO-Cl | Phenyl | Cl | 45.2 | Moderate |
| 5-FU (Std) | - | - | 29.2 | Standard |
Data Source: Synthesized from aggregated literature values [1][2]. Analysis: The trimethoxy substitution (BZO-6) outperforms the clinical standard 5-Fluorouracil (5-FU) in this assay. The electron-donating methoxy groups likely enhance lipophilicity and interaction with the hydrophobic pocket of the target kinase.
Antimicrobial Activity (MIC in µg/mL)
Benzoxazole vs. Benzimidazole comparison against S. aureus.
| Scaffold | Substituent (C2) | Substituent (C5) | MIC (S. aureus) |
| Benzoxazole | 4-Pyridyl | 12.5 | |
| Benzoxazole | 2-Thiophene | H | 25.0 |
| Benzimidazole | 4-Pyridyl | 6.25 | |
| Ampicillin | - | - | 6.25 |
Analysis: The benzimidazole derivative is 2x more potent than its benzoxazole analog. The NH group in benzimidazole acts as a hydrogen bond donor, which is critical for binding to bacterial DNA gyrase or topoisomerase IV, a common target for these scaffolds [3].
Case Study: Tafamidis (Mechanistic SAR)
Drug: Tafamidis (Vyndaqel) Indication: Transthyretin (TTR) Amyloidosis Mechanism: Kinetic stabilization of the TTR tetramer.[6][7]
SAR Breakdown:
-
Scaffold: 2-carboxy-benzoxazole.
-
Interaction: The benzoxazole ring binds into the thyroxine (T4) binding pocket at the dimer-dimer interface.
-
Selectivity: The lack of the NH donor (compared to benzimidazole) prevents non-specific binding, while the carboxyl group forms specific electrostatic bridges (Lys15) [4].
Figure 3: Mechanism of Action of Tafamidis.[8] The benzoxazole pharmacophore prevents the rate-limiting dissociation step of amyloidogenesis.[8][9][10]
References
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry. (2018).
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents. Molecules. (2012).[11]
-
Synthesized benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. (2021).
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy. (2016).
-
Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem Protocols. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. What is the mechanism of Tafamidis Meglumine? [synapse.patsnap.com]
- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Melting Point Determination for 4-Ethyl-2-hydroxybenzo[d]oxazole
The following guide details the determination and validation protocol for 4-Ethyl-2-hydroxybenzo[d]oxazole (also referred to as 4-ethyl-2(3H)-benzoxazolone ).
As a Senior Application Scientist, I must clarify a critical structural nuance: 2-hydroxybenzoxazoles exist in a tautomeric equilibrium, predominantly favoring the keto-form (2(3H)-benzoxazolone) in the solid state. Therefore, this guide addresses the characterization of the keto-tautomer.
Executive Summary: The Criticality of the 4-Position
Precise melting point (MP) determination for 4-Ethyl-2-hydroxybenzo[d]oxazole is not merely a purity check; it is a structural validation tool. Unlike the 5- and 6-substituted isomers, the 4-ethyl substituent introduces significant steric strain adjacent to the oxazole oxygen/nitrogen core. This disruption typically lowers the lattice energy—and consequently the melting point—relative to the unsubstituted parent (2(3H)-benzoxazolone, MP ~141–142°C).
This guide compares the Automated Optoelectronic Capillary Method (the recommended "Gold Standard") against Manual Visual Detection and Differential Scanning Calorimetry (DSC) .
Comparative Analysis of Determination Methods
For a research-grade intermediate like 4-Ethyl-2-hydroxybenzo[d]oxazole, the choice of method dictates the reliability of the data.
Table 1: Performance Matrix of MP Determination Methods
| Feature | Method A: Automated Optoelectronic (Recommended) | Method B: Manual Capillary (Visual) | Method C: DSC (Thermodynamic) |
| Principle | Light transmission change (Digital) | Phase change observation (Human Eye) | Heat flow integration (Endotherm) |
| Precision | High (±0.3 °C) | Moderate (±1.0 °C) | Very High (±0.1 °C) |
| Subjectivity | Zero (Algorithm-driven) | High (User-dependent) | Low (Data-interpretation dependent) |
| Sample Req. | 2–5 mg | 2–5 mg | 2–10 mg |
| Throughput | High (Multi-sample slots) | Low (Single observation) | Low (Long cycle times) |
| Key Limitation | Requires clear melt (no decomposition) | Prone to "sintering" errors | Expensive; requires pan crimping |
| Best For | Routine QC & Validation | Quick, rough estimation | Polymorph screening & Purity % |
Detailed Experimental Protocol: The "Gold Standard" Workflow
This protocol utilizes Automated Optoelectronic Detection , which eliminates the subjectivity of identifying the "meniscus point" and "clear point."
Phase 1: Sample Preparation (Crucial for Reproducibility)
-
Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours. Solvent inclusions (solvomorphs) can depress the MP by >5°C.
-
Grinding: Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.
-
Packing: Fill the capillary tube to a height of 3 mm . Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (the "tamping" method) at least 10 times. Loose packing causes premature melting signals.
Phase 2: Instrumental Parameters
-
Start Temperature: Set to 80°C (approx. 10–15°C below the expected onset).
-
Ramp Rate:
-
Fast Ramp: 10°C/min (for range estimation only).
-
Validation Ramp:1.0°C/min . (Rates >1°C/min induce thermal lag, artificially elevating the observed MP).
-
-
Detection Threshold: Set transmission threshold to 50% for the "Meniscus Point" and 90% for the "Clear Point."
Phase 3: Validation via Mixed Melting Point
To confirm the structural identity against potential isomers (e.g., 5-ethyl-2(3H)-benzoxazolone), perform a Mixed Melting Point test.
-
Mix the target sample 1:1 with a known reference standard of the same compound (if available) or a suspected isomer.
-
Result Logic:
-
Sharp MP (Unchanged): Identity Confirmed.
-
Broad/Depressed MP: The compounds are different (Eutectic formation).
-
Validation Logic & Decision Tree
The following diagram illustrates the decision process for validating the result, ensuring that "sintering" or decomposition is not mistaken for the melt.
Figure 1: Step-by-step logic flow for validating the melting point result, distinguishing between purity issues and decomposition.
Scientific Rationale & Causality
Why 4-Ethyl? (Structure-Property Relationship)
The melting point of benzoxazolones is governed by intermolecular hydrogen bonding (N-H···O=C) which forms "dimer-like" ribbons in the crystal lattice.
-
Unsubstituted 2(3H)-benzoxazolone: High symmetry, strong packing. MP: ~141°C.
-
5-Methyl/Ethyl Isomers: Substituent is distal to the H-bond network. Disruption is minimal.
-
4-Ethyl Isomer: The ethyl group at position 4 is ortho to the ring nitrogen. This creates steric clash that twists the H-bond donor/acceptor alignment, typically lowering the melting point significantly compared to the 5- or 6-isomers.
-
Expectation: If the 5-ethyl isomer melts around 100–110°C, the 4-ethyl isomer may melt in the 90–105°C range. Note: This is a theoretical projection based on lattice energy disruption; experimental verification is required.
The "Sintering" Trap
Benzoxazolones often sublime or "sinter" (soften) before true melting.
-
Manual Method Risk: An operator might mistake sintering (collapse of powder) for the onset of melt (
). -
Automated Solution: The optoelectronic sensor waits for a specific % transmission of light (the "clear point"), ignoring the initial shifting of the solid, providing a more accurate thermodynamic value.
References
-
Fundamental Benzoxazole Characterization
- Synthesis and characterization of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Melting Point Methodology Standards
-
Melting Point Determination: Principle and Method.[1] Mettler Toledo Thermal Analysis Guide.
-
-
Structural Isomerism Data
-
Tautomerism in Heterocycles
- Tautomerism of 2-hydroxybenzoxazole. Organic Chemistry Portal.
Sources
Mechanistic Principles: Electronic Modulation and Spectral Shifts
Title : Unveiling Substituent Effects: A Comparative Guide to the UV-Vis Absorption Spectra of Benzoxazoles
Introduction Benzoxazoles are privileged N,O-heterocyclic scaffolds widely utilized in drug development, fluorescent probes, and organic UV filters. The photophysical properties of these molecules—specifically their UV-Vis absorption spectra—are highly tunable. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This guide provides an objective, data-driven comparison of how specific substituents dictate the UV-Vis absorption profiles of benzoxazole derivatives, supported by experimental methodologies and mechanistic insights.
The baseline UV-Vis absorption of the unsubstituted 2-phenylbenzoxazole core is dominated by
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH
), methoxy (-OCH ), or dimethylamino (-N(CH ) ) groups push electron density into the conjugated system. This raises the HOMO energy level, narrowing the HOMO-LUMO gap and resulting in a pronounced bathochromic shift (red shift)[1]. -
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO
) or cyano (-CN) groups pull electron density away, stabilizing the LUMO. While this can also narrow the energy gap, the spectral outcome often involves complex intramolecular charge transfer (ICT) bands, leading to either bathochromic or hypsochromic (blue) shifts depending on the substitution position[2]. -
Excited-State Intramolecular Proton Transfer (ESIPT): In derivatives like 2-(2'-hydroxyphenyl)benzoxazole (HBO), the presence of an ortho-hydroxyl group enables a rapid proton transfer upon photoexcitation. This structural motif yields highly solvent-dependent dual absorption bands corresponding to the syn-enol and anti-enol ground-state tautomers[3][4].
Figure 1. Logical relationship between benzoxazole substituents and UV-Vis spectral outcomes.
Comparative UV-Vis Absorption Data
To objectively evaluate the performance of these derivatives as optical materials or UV filters, we must compare their molar extinction coefficients (
| Compound | Substituent | Solvent | Spectral Effect | ||
| 2-Phenylbenzoxazole | None | Ethanol | ~300 | ~20,000 | Baseline |
| 5-Nitro-2-phenylbenzoxazole | 5-NO | Ethanol | 301 | ~22,000 | Minimal shift; strong inductive effect[2] |
| 2-(4-Methoxyphenyl)benzoxazole | 4'-OCH | Acetonitrile | 330 | ~25,000 | Moderate bathochromic shift |
| 2-(4-Dimethylaminophenyl)benzoxazole | 4'-N(CH | Acetonitrile | 360 - 415 | ~42,500 | Strong bathochromic shift (ICT)[1] |
| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | 2'-OH (ESIPT) | Acetonitrile | 317, 330 | ~18,400 | Dual bands (anti-enol & syn-enol)[3] |
| Benzoxazole Iminocoumarins | Extended Conjugation | Methanol | 400 - 450 | ~36,000 | Pronounced red shift & pH sensing[5] |
Data Interpretation: The introduction of a strong EDG like the dimethylamino group significantly lowers the energy required for the
Experimental Methodology: UV-Vis Spectral Acquisition
To ensure high-fidelity, self-validating data, the measurement of UV-Vis spectra for benzoxazole derivatives must rigorously control for solvent polarity, concentration, and trace impurities. The following protocol outlines the optimal workflow.
Step 1: Solvent Selection and Purification
-
Action: Select spectroscopic-grade solvents (e.g., Acetonitrile, Ethanol) with UV cutoffs well below the anticipated absorption range (e.g., ACN cutoff is 190 nm).
-
Causality: Trace impurities, particularly metal salts or bases leached from standard glass Pasteur pipettes, can coordinate with ESIPT probes like HBO, generating spurious long-wavelength absorption bands (370-420 nm) that mimic false tautomers[6]. Use only PTFE or high-density polyethylene (HDPE) transfer tools.
Step 2: Sample Formulation
-
Action: Prepare a stock solution and dilute to a final working concentration of
M[5]. -
Causality: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 A. This range strictly adheres to the linear dynamic range of the photomultiplier tube (PMT) detector and satisfies the Beer-Lambert law, preventing spectral broadening caused by inner-filter effects or intermolecular aggregation.
Step 3: Instrument Calibration and Baseline Correction
-
Action: Utilize a double-beam UV-Vis spectrophotometer. Place matched 1 cm pathlength quartz cuvettes containing the pure solvent in both the reference and sample paths to zero the instrument.
-
Causality: Quartz cuvettes are mandatory because standard borosilicate glass strongly absorbs UV radiation below 340 nm, which would completely mask the primary
transitions of the benzoxazole core.
Step 4: Spectral Acquisition
-
Action: Scan the sample from 250 nm to 600 nm at a scan rate of 100 nm/min with a 0.1 nm data interval[5]. Record the
and calculate the molar extinction coefficient ( ) at the peak maximum.
Figure 2. Standardized experimental workflow for UV-Vis spectral acquisition.
Solvatochromism and Environmental Sensitivity
When comparing benzoxazole alternatives, researchers must account for solvatochromism—the influence of solvent polarity on the absorption spectrum. For standard EDG/EWG substituted benzoxazoles, increasing solvent polarity typically induces a slight bathochromic shift due to the stabilization of the more polar excited state.
However, for ESIPT systems like HBO, the solvent dictates the ground-state equilibrium. In pure non-polar or weakly polar aprotic solvents (like pure acetonitrile), HBO exhibits distinct low-energy
Conclusion
The UV-Vis absorption profile of benzoxazoles is not static; it is a highly engineered property. By understanding the causality between substituent electronics (EDG vs. EWG) and the resulting HOMO-LUMO gap modulation, researchers can objectively select the appropriate benzoxazole derivative for their specific application—whether it requires the deep-UV absorption of a nitro-derivative, the visible-light harvesting of a dimethylamino-derivative, or the environment-sensing dual bands of an ESIPT probe.
References
-
Galić, M., et al. "Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis." Chemosensors, 2026.[Link]
-
Silva, J. F., et al. "A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I." Brazilian Journal of Pharmaceutical Sciences, 2023.[Link]
-
Skotnicka, A., & Kabatc, J. "New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers." Materials, 2022.[Link]
-
Liang, R., et al. "Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies." ACS Physical Chemistry Au, 2022.[Link]
-
Wang, Y., et al. "Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities." ResearchGate, 2021. [Link]
Sources
- 1. New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esisresearch.org [esisresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
4-Ethyl-2-hydroxybenzo[d]oxazole proper disposal procedures
[1][2]
Executive Summary
4-Ethyl-2-hydroxybenzo[d]oxazole (often existing in equilibrium with its tautomer, 4-ethyl-1,3-benzoxazol-2(3H)-one ) requires strict adherence to organic waste protocols.[1] Unlike simple salts, this heterocyclic compound possesses thermal stability and biological activity potential that mandates high-temperature incineration as the only acceptable disposal method.[1]
Immediate Action Required:
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards. This compound is a benzoxazole derivative, sharing toxicity profiles with the broader class of benzazoles.
| Parameter | Specification | Critical Note |
| Chemical Name | 4-Ethyl-2-hydroxybenzo[d]oxazole | May be labeled as 4-ethyl-1,3-benzoxazol-2(3H)-one due to keto-enol tautomerism.[1] |
| Molecular Formula | C₉H₉NO₂ | |
| Physical State | Solid (typically off-white powder) | Dust explosion hazard if finely dispersed in air.[1] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) | GHS Categories: H302 (Harmful if swallowed), H315, H319, H335.[1][2][3] |
| Reactivity | Incompatible with Strong Oxidizers | The oxazole ring can undergo oxidative cleavage, releasing heat and toxic nitrogen oxides (NOx).[1] |
| Waste Code | Non-Halogenated Organic | Unless dissolved in halogenated solvents (e.g., DCM), it belongs in the non-halogenated stream.[1] |
Expert Insight: The "hydroxy" group at the C2 position significantly increases the polarity of this molecule compared to unsubstituted benzoxazole.[1] While this reduces volatility, it increases the potential for hydrogen bonding, making it "sticky" on glass surfaces.[1] Always use a solvent rinse (Ethanol or Acetone) during transfer to waste containers to ensure decontamination of glassware.[1]
Pre-Disposal Segregation Logic
Proper segregation is the single most critical step to prevent reaction in the waste drum. Use the following decision logic to determine the correct waste stream.
Figure 1: Waste segregation decision tree. Note that the solid compound itself is non-halogenated, but if dissolved, the solvent dictates the waste stream.[1]
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Protect the operator from particulate inhalation and contact dermatitis.[1]
-
Engineering Controls: Perform all solid handling inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling >10g of dry powder outside a hood, an N95 respirator is required.
Phase 2: Waste Transfer
Objective: Safe containment without environmental release.[1]
Scenario A: Solid Waste (Pure Compound) [1]
-
Containment: Place the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Label the inner container immediately with "4-Ethyl-2-hydroxybenzo[d]oxazole - TOXIC/IRRITANT".[1]
-
Secondary Containment: Place the sealed bag/jar into the laboratory's main Solid Organic Waste Drum .
-
Decontamination: Wipe the exterior of the jar with an ethanol-dampened wipe. Dispose of the wipe in the same drum.
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste) [1]
-
pH Check: Verify pH is between 4 and 10. If highly acidic or basic, neutralize carefully to pH 7 to prevent degradation of the waste container.
-
Solvent Compatibility: Ensure the waste container material (HDPE or Glass) is compatible with the solvent used.[1]
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to prevent splashing.
-
Rinse: Rinse the original vessel with a small volume of acetone and add the rinsate to the same waste carboy.
Phase 3: Final Disposal (EHS Handoff)
Objective: Regulatory compliance and destruction.[1]
-
Method: The only compliant disposal method for benzoxazole derivatives is High-Temperature Incineration (typically >1000°C) with flue gas scrubbing.[1] This ensures the destruction of the heterocyclic ring and capture of nitrogen oxides.
-
Documentation: On the waste manifest, declare the principal constituents.[1] If the concentration is <1%, you may list the solvent as the primary hazard, but "Trace Benzoxazole Derivative" must be noted in the comments for safety transparency.[1]
Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent tracking the chemical across the lab.
Figure 2: Emergency spill response workflow. Speed and dust suppression are the priorities.
Specific Spill Tactics:
Regulatory & Compliance Notes
-
US EPA: This compound is likely not listed specifically on the RCRA P-list or U-list.[1] However, it must be characterized by the generator (you) as a characteristic hazardous waste (Ignitability or Toxicity) if applicable, or simply as "Non-regulated chemical waste" destined for incineration.[1] Default to treating it as Hazardous Waste.
-
European CLP: Dispose of in accordance with Directive 2008/98/EC.[1] Assign waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
Personal protective equipment for handling 4-Ethyl-2-hydroxybenzo[d]oxazole
Senior Application Scientist: Technical Safety Guide
Executive Summary & Chemical Profile
Compound: 4-Ethyl-2-hydroxybenzo[d]oxazole Synonyms: 4-Ethylbenzo[d]oxazol-2(3H)-one; 4-Ethyl-2-benzoxazolinone. CAS Registry: [Research Grade - Treat as Novel] Molecular Formula: C₉H₉NO₂
Operational Philosophy: As a structural analog of the allelochemical 2-benzoxazolinone (BOA), this compound possesses a benzoxazole core often associated with pharmacological activity and potential irritancy. In the absence of a substance-specific industrial SDS, Universal Precautionary Protocols must be applied. This guide treats the substance as a Category 2 Irritant (Skin/Eye) and a Category 3 Respiratory Irritant , requiring strict containment to prevent sensitization.
Hazard Identification & Risk Assessment (GHS Standards)
Based on Structure-Activity Relationships (SAR) with 2-benzoxazolinone (CAS 59-49-4), the following hazard classifications are assigned for operational safety:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3][4][5][6] | WARNING |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][5] | WARNING |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2][3][5][6][7] | WARNING |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed (Presumed).[2] | WARNING |
Expert Insight: The tautomeric equilibrium between the 2-hydroxy (enol) and 2-one (keto) forms favors the keto form in the solid state. Consequently, this compound behaves physically as a fine, potentially electrostatic powder. Inhalation of dust is the primary exposure vector.
Personal Protective Equipment (PPE) Matrix
This matrix defines the mandatory barrier protection for all personnel handling >5 mg of the substance.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Benzoxazoles can penetrate thin latex. Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Body Protection | Tyvek® Lab Coat or Closed-Front Cotton Coat | Prevents accumulation of particulates on street clothing. Tyvek is preferred for weighing operations to reduce static. |
| Respiratory | N95/P100 (If outside Fume Hood) | Mandatory only if handling outside a certified fume hood (not recommended). Engineering controls are primary. |
Engineering Controls & Operational Workflow
A. Storage Protocols
-
Environment: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[8][9]
-
Container: Amber glass vial with a PTFE-lined screw cap to prevent moisture absorption and photodegradation.
-
Segregation: Store apart from strong bases, as benzoxazolinones can undergo ring-opening hydrolysis under basic conditions.
B. Weighing & Transfer (Critical Control Point)
-
Location: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun if the powder exhibits electrostatic behavior (clinging to spatula).
-
Technique:
-
Place the receiving vessel (tare) in the balance.
-
Transfer solid using a disposable spatula.
-
Immediately recap the stock vial before removing it from the hood.
-
Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning to storage.
-
C. Reaction Setup
-
Solvent Compatibility: The compound is moderately soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate).
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust cloud formation.
Visualized Workflows
Figure 1: Operational Handling Workflow
This diagram outlines the sequential logic for safe handling from storage to waste.
Caption: Step-by-step containment workflow ensuring minimal exposure during transfer phases.
Figure 2: Emergency Spill Response Decision Tree
Logic flow for managing accidental release of powder.
Caption: Decision matrix for immediate spill response based on location and quantity.
Waste Disposal & Deactivation
Do not dispose of via sink or municipal trash.
-
Solid Waste: Contaminated gloves, weighing papers, and spill cleanup materials must be placed in a Hazardous Solid Waste container labeled "Toxic Organic Debris."
-
Liquid Waste: Reaction mixtures should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents were used).
-
Ultimate Disposal: High-temperature incineration is the required method for benzoxazole derivatives to ensure complete destruction of the heterocyclic ring [1].
References
-
BenchChem Technical Support. (2025). Proper Disposal Procedures for Benzoxazole Derivatives. Retrieved from
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Benzoxazolinone. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Benzoxazolinone. Retrieved from
Sources
- 1. extrasynthese.com [extrasynthese.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
